Therapeutic Potential of Oxane-4-Carboxylic Acid Derivatives in Drug Discovery
This guide provides a technical deep-dive into the medicinal chemistry, synthesis, and therapeutic applications of oxane-4-carboxylic acid (systematically known as tetrahydropyran-4-carboxylic acid ) and its derivatives....
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical deep-dive into the medicinal chemistry, synthesis, and therapeutic applications of oxane-4-carboxylic acid (systematically known as tetrahydropyran-4-carboxylic acid ) and its derivatives.
Executive Summary: The Rise of the THP Scaffold
In modern drug discovery, the tetrahydropyran (THP) ring—specifically the oxane-4-carboxylic acid motif—has emerged as a "privileged structure."[1][2] It serves as a critical bioisostere for the cyclohexyl group and the piperidine ring.
While the cyclohexyl group provides lipophilic bulk for hydrophobic pocket filling, it often suffers from high logP (lipophilicity) and metabolic liability. The THP moiety addresses these attrition risks by introducing a polar ether oxygen into the ring. This single atom substitution lowers lipophilicity, improves aqueous solubility, and offers a vector for hydrogen bond acceptance, often without disrupting the steric fit required for receptor binding.
Key Technical Advantages:
LogD Modulation: Reduces LogD by approximately 1.0–1.5 units compared to cyclohexyl analogs.
Metabolic Stability: Lowers intrinsic clearance (
) by reducing non-specific binding to metabolic enzymes (CYP450).
Novel Interactions: The ether oxygen (
) acts as a weak hydrogen bond acceptor.
Medicinal Chemistry Strategy: The Bioisosteric Switch
The transition from a carbocyclic scaffold to a THP scaffold is a standard optimization tactic. Below is a logic map detailing the physicochemical consequences of this substitution.
SAR Logic Diagram
Figure 1: Physicochemical impact of replacing a cyclohexyl ring with a tetrahydropyran (THP) ring in lead optimization.
Comparative Physicochemical Profile
Property
Cyclohexane Derivative
Oxane (THP) Derivative
Impact on Drugability
LogP (Lipophilicity)
High
Moderate/Low
Improved solubility; reduced promiscuity.
H-Bond Donors
0
0
Neutral.
H-Bond Acceptors
0
1 (Ether Oxygen)
Potential for new H-bonds with backbone amides.
Conformation
Chair (flexible)
Chair (rigidified)
Similar steric volume; THP is slightly more compact.
Metabolic Risk
High (Oxidation)
Moderate
Reduced lipophilic-driven CYP binding.
Therapeutic Applications & Case Studies
The oxane-4-carboxylic acid motif is not merely a passive spacer; it is the pharmacophore anchor in several high-profile clinical candidates.
Role of THP: In the development of Gilteritinib, the 4-amino-tetrahydropyran ring was utilized to solubilize the molecule and position the amine to interact with the solvent front of the kinase ATP-binding pocket. The THP ring replaced earlier piperidine versions to mitigate hERG channel inhibition (cardiotoxicity), a common liability of basic amines.
Role of THP: The THP-4-amine moiety serves as a rigid linker that orients the inhibitor within the active site while maintaining low lipophilicity to ensure oral bioavailability.
Metabolic Disease: 11β-HSD1 Inhibitors
In the search for inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (for type 2 diabetes), the THP ring is frequently used to replace the adamantyl or cyclohexyl group found in early leads. This substitution often resolves poor metabolic stability issues associated with the highly lipophilic adamantyl cage.
Synthetic Pathways[1][2][4][5][6][7]
Accessing oxane-4-carboxylic acid derivatives requires robust synthetic protocols.[4] There are two primary approaches: the Industrial Malonate Route (for scale-up) and the Prins Cyclization (for diverse derivative generation).
Synthesis Workflow Diagram
Figure 2: The industrial "Malonate Route" for the synthesis of oxane-4-carboxylic acid.
Detailed Experimental Protocol
Protocol: Synthesis of Tetrahydro-2H-pyran-4-carboxylic acid
Based on optimized industrial scale-up methodologies (Reference 4).
Phase 1: Cyclization (Formation of the Diester)
Reagents: Charge a reactor with Diethyl malonate (1.0 eq), Bis(2-chloroethyl) ether (1.0 eq), and Tetrabutylammonium bromide (TBAB) (0.05 eq) as a phase transfer catalyst.
Base Addition: Add Sodium Hydroxide (NaOH) (4.0 eq, 50% aq. solution) slowly to control the exotherm.
Reaction: Heat the mixture to 50–60°C and stir vigorously for 12–16 hours.
Workup: Cool to room temperature. Add water and extract with toluene or ethyl acetate. Wash the organic layer with brine, dry over
, and concentrate in vacuo to yield diethyl tetrahydro-2H-pyran-4,4-dicarboxylate.
Phase 2: Hydrolysis
Reagents: Dissolve the diester intermediate in ethanol/water (1:1).
Reaction: Add NaOH (2.5 eq). Heat to reflux (80°C ) for 4 hours.
Precipitation: Cool to 0°C. Acidify with concentrated HCl to pH 1.0. The tetrahydro-2H-pyran-4,4-dicarboxylic acid will precipitate. Filter and dry the solid.
Phase 3: Decarboxylation (The Critical Step)
Note: This step requires careful thermal control to prevent polymerization or charring.
Setup: Place the dicarboxylic acid in a flask with a high-boiling solvent (e.g., Xylene ) and a catalytic amount of Paraffin oil (to control heat transfer).
Monitoring: Continue heating until gas evolution ceases (approx. 2–4 hours).
Isolation: Cool the solution. If the product crystallizes, filter it. Alternatively, distill the solvent to leave the crude acid. Recrystallize from ethyl acetate/hexane.
Yield: Typical overall yield: 60–75%.
Future Outlook: 4-Substituted Spiro-Cycles
The frontier of this scaffold lies in 4-substituted spiro-derivatives .
Medicinal chemists are increasingly targeting the quaternary carbon at the 4-position to create Spiro[chroman-2,4'-piperidine] or Spiro[indene-1,4'-pyran] analogs. These structures rigidly lock the pharmacophore in a specific 3D vector, further enhancing selectivity against off-targets.
Emerging Building Block:
Fmoc-4-amino-tetrahydropyran-4-carboxylic acid: An achiral, non-proteinogenic amino acid used in peptide synthesis to induce turns and improve proteolytic stability.
References
PharmaBlock. (2023).[4][5] Tetrahydropyrans in Drug Discovery: A Whitepaper. Retrieved from
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry , 54(8), 2529–2591. Link
Mori, M. et al. (2018). Discovery of Gilteritinib (ASP2215): A Highly Potent and Specific FLT3/AXL Inhibitor. Bioorganic & Medicinal Chemistry Letters, 28(20), 3349-3353.
International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid as important pharmaceutical intermediate. IJPRA , 8(1), 2265-2268.[5] Link
PubChem. (2025).[6][7][8] Oxane-4-carboxylic acid Compound Summary. National Library of Medicine. Retrieved from
Physicochemical profile and LogP values of 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid
Physicochemical Profiling and Partition Coefficient (LogP) Analysis of 4-(Methanesulfonylmethyl)oxane-4-carboxylic Acid: A Technical Guide for Preclinical Development Introduction & Structural Rationale In modern drug di...
Author: BenchChem Technical Support Team. Date: March 2026
Physicochemical Profiling and Partition Coefficient (LogP) Analysis of 4-(Methanesulfonylmethyl)oxane-4-carboxylic Acid: A Technical Guide for Preclinical Development
Introduction & Structural Rationale
In modern drug discovery, the shift toward highly functionalized, sp3-rich small molecules is driven by the need to optimize pharmacokinetic (PK) profiles, specifically targeting improvements in aqueous solubility and metabolic stability. 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid (CAS: 1781605-98-8) is a prime example of such a specialized molecular building block.
The molecular architecture of this compound is defined by three critical features:
Oxane (Tetrahydropyran) Core: Replacing a standard cyclohexane ring with an oxane ring introduces an ethereal oxygen (a hydrogen bond acceptor). This structural choice lowers the intrinsic lipophilicity by approximately 1.0 log unit, significantly enhancing aqueous solubility.
C4 Carboxylic Acid: This moiety serves a dual purpose. Synthetically, it acts as a versatile handle for amide coupling. Physiologically, it acts as an ionizable center (pKa ~ 4.0), ensuring the molecule is fully deprotonated at physiological pH (7.4).
Methanesulfonylmethyl Group: The sulfone moiety is a powerful electron-withdrawing group and a strong hydrogen bond acceptor. It drastically increases the Topological Polar Surface Area (TPSA) without adding hydrogen bond donors, restricting passive transcellular permeability.
Physicochemical Profile and Predictive Modeling
Understanding the quantitative physicochemical parameters of a building block is essential for predicting its behavior in biological systems. Table 1 summarizes the core properties of 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid.
Table 1: Physicochemical Properties of 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid
The molecule will exist >99% as an anion at physiological pH (7.4).
Predicted LogP (Unionized)
-0.5 to 0.2
The neutral species is highly hydrophilic.
Predicted LogD (pH 7.4)
-3.5 to -2.5
The ionized species exhibits extreme hydrophilicity, requiring carrier-mediated transport.
Causality Insight: According to Ertl et al., the high TPSA driven by the sulfone and carboxylic acid groups creates a massive hydration shell [1]. While this guarantees excellent solubility in gastrointestinal fluids or intravenous formulations, it severely limits passive diffusion across the hydrophobic core of the intestinal epithelium or the blood-brain barrier.
Because computational models often struggle to accurately predict the complex solvation energies of highly polar, multi-functional sp3 systems, experimental determination of the partition coefficient is mandatory. The protocol below utilizes the gold-standard Shake-Flask Method coupled with LC-MS/MS, adapted from OECD Test Guideline 107 [2].
Protocol: Shake-Flask Method with Internal Validation
Step 1: Phase Pre-saturation. Stir equal volumes of n-octanol and aqueous buffer (50 mM phosphate, pH 7.4) for 24 hours at 25°C.
Causality: Pre-saturation ensures that the solvents do not dissolve into one another during the actual experiment, which would alter phase volumes and skew concentration calculations.
Step 2: Analyte & Control Addition. Dissolve the test compound in the aqueous phase at a concentration of 1 mg/mL. Critically, spike in a reference standard (e.g., Hydrocortisone, known LogP = 1.61) into the same vial.
Causality (Self-Validation): The reference standard acts as an internal control. If the measured LogP of Hydrocortisone deviates by > ±0.1 log units from literature, the entire assay is invalidated due to systemic errors (e.g., temperature shifts or poor separation).
Step 3: Equilibration. Shake the biphasic system at 200 rpm for 24 hours in a strictly temperature-controlled incubator (25.0 ± 0.5 °C).
Step 4: Phase Separation. Centrifuge the mixture at 3,000 × g for 20 minutes.
Causality: Centrifugation is critical to break micro-emulsions. For highly polar compounds, microscopic water droplets suspended in the octanol phase will falsely elevate the apparent octanol concentration, leading to an artificially high LogP measurement.
Step 5: Quantification. Carefully aliquot samples from the middle of each phase (avoiding the interface). Dilute and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
Step 6: Calculation. Calculate LogD(7.4) using the formula: Log10([Analyte in Octanol] / [Analyte in Aqueous Buffer]).
Fig 1: Self-validating shake-flask workflow for LogP/LogD determination.
Mechanistic Implications in Drug Design
When integrated into a larger Active Pharmaceutical Ingredient (API), the 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid motif fundamentally alters the parent drug's pharmacokinetic trajectory. According to Lipinski's foundational parameters [3], the extreme hydrophilicity of this moiety ensures that the resulting drug will not suffer from solubility-limited absorption (a common failure point in modern High-Throughput Screening hits).
However, the low LogP and high TPSA dictate that absorption will likely rely on paracellular transport (through tight junctions) or active uptake via solute carrier (SLC) transporters. If passive intracellular targeting is required, medicinal chemists must employ lead optimization strategies, such as masking the carboxylic acid via esterification (prodrug strategy) to temporarily lower the TPSA and increase lipophilicity until the drug reaches systemic circulation.
Fig 2: Pharmacokinetic implications of the compound's physicochemical profile.
References
Ertl, P., Rohde, B., & Selzer, P. (2000). "Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties." Journal of Medicinal Chemistry. Available at:[Link]
OECD (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals. Available at:[Link]
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Available at:[Link]
Foundational
The Sulfone-Containing Tetrahydropyran Scaffold: A Modern Bioisostere for Advancing Drug Discovery
An In-Depth Technical Guide: Abstract In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological and pharmacokinetic profiles is paramount. Bioisosteric...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide:
Abstract
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological and pharmacokinetic profiles is paramount. Bioisosteric replacement stands as a cornerstone of this endeavor, enabling chemists to fine-tune molecular properties with remarkable precision. This guide delves into the burgeoning role of the sulfone-containing tetrahydropyran (THP) moiety as a versatile and powerful bioisostere. We will explore its fundamental physicochemical properties, conformational intricacies, and strategic applications in drug design. By synthesizing foundational principles with practical, field-proven insights, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold to overcome contemporary challenges in medicinal chemistry.
The Principle of Bioisosterism: A Foundation for Molecular Optimization
The concept of bioisosterism, first articulated by Harris Friedman, refers to the substitution of atoms or groups within a molecule with other atoms or groups that possess similar physical or chemical properties, with the goal of retaining or enhancing biological activity.[1][2] This strategy is a pillar of lead optimization, employed to address liabilities in potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]
Bioisosteres are broadly categorized as:
Classical Bioisosteres: Atoms or groups sharing the same valence electron configuration (e.g., -OH vs. -NH2, -F vs. -H).
Non-Classical Bioisosteres: Structurally distinct groups that do not share the same valence electron configuration but produce similar biological effects by mimicking the key steric, electronic, or hydrogen-bonding features of the original moiety.[2] Examples include replacing a carboxylic acid with a tetrazole or a phenyl ring with a thiophene.
The strategic deployment of bioisosteres can profoundly impact a drug candidate's profile, offering solutions to challenges such as poor solubility, rapid metabolism, or off-target toxicity.[2][3] The sulfone-containing tetrahydropyran represents a sophisticated non-classical bioisostere, combining the attributes of two distinct structural motifs to create a unique and highly valuable tool for the medicinal chemist.
Caption: Logical flow of bioisosteric replacement in drug optimization.
The Tetrahydropyran and Sulfone Moieties: Two Pillars of Modern Drug Design
To appreciate the utility of the combined scaffold, we must first understand its constituent parts.
The Tetrahydropyran (THP) Ring
The THP ring is a saturated six-membered heterocycle containing an oxygen atom. It is often considered a conformationally restricted ether or a bioisostere of a cyclohexane ring.[4] Its adoption in drug design is driven by several key advantages:
Modulation of Lipophilicity: Replacing a cyclohexyl ring with a THP ring generally reduces lipophilicity (LogP/LogD), which can improve a compound's solubility and overall ADME profile.[4]
Hydrogen Bonding Capability: The endocyclic oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target that is absent in its carbocyclic counterpart.[4]
Defined Conformational Preference: Like cyclohexane, THP predominantly adopts a stable chair conformation, which reduces the entropic penalty upon binding to a target by pre-organizing the attached substituents into defined axial and equatorial positions.[5][6]
The Sulfone Group
The sulfone group (R-S(=O)₂-R') is an organosulfur functional group widely utilized in medicinal chemistry.[7][8][9] Its value stems from a unique combination of properties:
Strong Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors, enabling strong interactions with biological targets.[7][10]
Metabolic Stability: The sulfur atom is in its highest oxidation state (S-VI), rendering the sulfone group highly resistant to metabolic oxidation.[11]
Polarity and Dipole Moment: The sulfone moiety is highly polar and possesses a significant dipole moment, which can be exploited to modulate solubility and interactions with target proteins.
Bioisosteric Versatility: The sulfone group is a recognized bioisostere for various functionalities, including ketones and ethers, and its aza-analog, the sulfoximine, has also gained significant traction.[3][10][12]
The Sulfone-Containing THP: A Synergistic Bioisostere
The incorporation of a sulfone group into the tetrahydropyran ring, typically by replacing a methylene (CH₂) group adjacent to the ring oxygen (to form a sultone) or, more commonly, by replacing the C4-methylene group (forming a tetrahydrothiopyran-1,1-dioxide), creates a scaffold with a unique and advantageous set of properties.
Conformational Analysis: The Causality of Shape
The introduction of the sulfone group significantly influences the conformational preference of the six-membered ring. While the chair conformation is generally maintained, the steric bulk and electronic nature of the sulfonyl group dictate the orientation of substituents and the overall shape of the molecule.[13]
Ring Geometry: The C-S-C bond angle within the ring is typically smaller than a C-C-C angle, and the S-C bonds are longer. This can lead to a slight flattening of the chair conformation compared to cyclohexane or even standard tetrahydropyran.
Anomeric Effects: In sultones (cyclic sulfonate esters), the orientation of the exocyclic S-O bond can be influenced by anomeric effects, stabilizing specific conformers.
Dipole Alignment: The strong dipole of the S=O bonds becomes a critical factor in molecular recognition. The fixed orientation of this dipole within the rigid chair framework can be precisely positioned to interact with polar regions of a binding pocket.
Understanding these conformational nuances is not merely academic; it is the key to rational design. The choice of where to place the sulfone and how to orient substituents allows a medicinal chemist to control the three-dimensional presentation of pharmacophoric elements, directly impacting target engagement.
Caption: Conformational representation of a sulfone-containing THP ring.
Physicochemical and Pharmacokinetic Impact
The primary driver for using the sulfone-THP scaffold is its ability to predictably modulate ADME properties.[12]
Solubility and Lipophilicity: The highly polar sulfone group significantly increases the polarity of the scaffold. Replacing a lipophilic fragment like a cyclohexyl or phenyl ring with a sulfone-THP can dramatically improve aqueous solubility and reduce LogD, which is often beneficial for oral bioavailability and formulation.[4][12]
Metabolic Stability: As mentioned, the sulfone is resistant to oxidation.[11] Incorporating it within the stable THP ring creates a robust core that is less susceptible to metabolic breakdown, potentially increasing the half-life of a drug.[14]
Basicity Modulation: The strong electron-withdrawing nature of the sulfone group can lower the pKa of proximal basic amines.[12] This is a crucial tool for medicinal chemists to fine-tune the ionization state of a molecule at physiological pH, which can reduce off-target ion channel activity (e.g., hERG liability) and improve cell permeability.
Synthesis of Sulfone-Containing Tetrahydropyrans
The accessibility of a scaffold is critical for its widespread adoption. Fortunately, several reliable synthetic routes to sulfone-containing THPs have been established. A common and robust strategy involves the synthesis of a tetrahydrothiopyran precursor followed by oxidation.
General Synthetic Strategy
A prevalent approach begins with the synthesis of a substituted tetrahydro-4H-thiopyran-4-one, which can be achieved through various methods, including Diels-Alder reactions or multi-component reactions from simple precursors.[7][15] The key step is the subsequent oxidation of the sulfide to the sulfone.
Experimental Protocol: Oxidation of a Tetrahydrothiopyran
This protocol describes a general procedure for the oxidation of a tetrahydrothiopyran derivative to its corresponding sulfone, a cornerstone reaction in the synthesis of these scaffolds.
Objective: To synthesize a tetrahydro-2H-thiopyran-1,1-dioxide derivative from its corresponding sulfide precursor.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Equipment:
Round-bottom flask with magnetic stir bar
Ice-water bath
Separatory funnel
Rotary evaporator
Standard glassware for chromatography
Step-by-Step Procedure:
Reaction Setup: Dissolve the starting tetrahydro-2H-thiopyran (1.0 eq) in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.2 M.
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C. Causality Note: This initial cooling is crucial to control the exothermicity of the oxidation reaction and prevent potential side reactions or over-oxidation.
Reagent Addition: Add m-CPBA (2.2-2.5 eq) portion-wise to the stirred solution over 20-30 minutes, ensuring the temperature does not rise above 5-10 °C. Causality Note: Using a slight excess of m-CPBA ensures complete conversion of the sulfide through the intermediate sulfoxide to the desired sulfone. Portion-wise addition maintains temperature control.
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material and the appearance of a more polar product spot (the sulfone).
Workup - Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Slowly add saturated Na₂S₂O₃ solution to quench the excess peroxide. Stir vigorously for 15 minutes. Self-Validation: A simple test with peroxide strips can confirm the absence of residual oxidant.
Workup - Neutralization: Add saturated NaHCO₃ solution to neutralize the meta-chlorobenzoic acid byproduct. Transfer the mixture to a separatory funnel.
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfone-containing tetrahydropyran.
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Case Study: Application in JAK1 Inhibitor Development
A compelling example highlights the practical benefits of the sulfone-THP scaffold. In the development of Janus kinase 1 (JAK1) selective inhibitors, researchers performed a bioisosteric switch from a cyclohexyl-containing compound (18) to its tetrahydropyran analogue (19).[4]
While this example uses a simple THP, the principles directly translate to the strategic use of a sulfone-THP to achieve even greater modulation of polarity and hydrogen bonding. The replacement of the CH₂ in the cyclohexyl ring with an oxygen atom introduced a polar heteroatom, offering a potential new binding interaction.[4]
Compound
Structure Moiety
LogD
LLE
Rat CLp (mL/min/kg)
Human Hept CLint (µL/min/10⁶ cells)
18
Cyclohexyl
2.66
4.3
47
100
19
Tetrahydropyran
2.08
4.5
14
18
Data adapted from PharmaBlock's "Tetrahydropyrans in Drug Discovery" whitepaper.[4]
Analysis of the Bioisosteric Replacement:
Improved Potency & Efficiency: The switch to the THP derivative (19) resulted in a 1.4-fold increase in lipophilic ligand efficiency (LLE), indicating a more optimal balance of lipophilicity and potency.[4]
Reduced Lipophilicity: As expected, the LogD dropped from 2.66 to 2.08, reflecting the increased polarity of the THP ring.[4]
Significantly Improved ADME Properties: The most dramatic effect was on the clearance (CL) values. The THP analogue showed a large decrease in both rat plasma clearance and unbound in vivo rat clearance, as well as significantly lower human hepatic intrinsic clearance.[4] This suggests a more stable and longer-lasting compound in vivo.
This case study provides a quantitative, self-validating demonstration of how replacing a simple carbocycle with a heterocycle can yield substantial improvements in drug-like properties. The introduction of a sulfone into the THP ring would offer medicinal chemists an even more powerful lever to pull, further increasing polarity and introducing strong hydrogen bond accepting capabilities to achieve similar or even more pronounced effects.
Conclusion and Future Outlook
The sulfone-containing tetrahydropyran is more than just a novel chemical entity; it is a highly functional, multi-purpose bioisosteric tool. By combining the conformational rigidity and polarity of the THP ring with the metabolic stability and strong hydrogen-bonding capacity of the sulfone group, this scaffold provides a robust solution for addressing common challenges in drug discovery. Its ability to improve solubility, modulate pKa, and enhance metabolic stability while presenting a fixed vector for polar interactions makes it an invaluable asset for lead optimization.
Future exploration will likely focus on synthesizing novel derivatives with diverse substitution patterns, further mapping the conformational landscape, and applying this scaffold to a wider range of biological targets. As synthetic methodologies become more efficient and our understanding of structure-property relationships deepens, the sulfone-containing tetrahydropyran is poised to become an increasingly common feature in the next generation of innovative therapeutics.
References
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Literature review of 4-substituted oxane-4-carboxylic acids in pharmaceutical research
Executive Summary In the high-stakes landscape of lead optimization, the 4-substituted oxane-4-carboxylic acid (also known as 4-substituted tetrahydropyran-4-carboxylic acid) has emerged as a high-value scaffold. It serv...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the high-stakes landscape of lead optimization, the 4-substituted oxane-4-carboxylic acid (also known as 4-substituted tetrahydropyran-4-carboxylic acid) has emerged as a high-value scaffold. It serves as a superior bioisostere to cyclohexane, offering a precise tool for modulating lipophilicity (LogP/LogD) while maintaining steric bulk. Furthermore, its gem-disubstituted nature exploits the Thorpe-Ingold effect to induce specific conformational constraints, making it invaluable in the design of peptidomimetics and metabolically stable drug candidates.
This technical guide provides a comprehensive analysis of this scaffold, detailing its physicochemical advantages, synthetic pathways, and application in pharmaceutical research.
Part 1: Structural & Physicochemical Analysis
The "Oxane" Advantage: Bioisosterism & Lipophilicity
The replacement of a carbocyclic ring (cyclohexane) with a saturated oxygen heterocycle (oxane/tetrahydropyran) is a proven strategy to lower lipophilicity without altering the overall topology of the molecule. This is critical for improving solubility and reducing non-specific binding (promiscuity).
Target Binding: The ether oxygen can engage in specific H-bond interactions with protein residues.
Metabolic Stability
Prone to P450 oxidation
Blocked at C4
Metabolic Blocking: The quaternary center at C4 prevents oxidation at this typically vulnerable position.
Conformation
Chair (flexible)
Chair (biased)
Rigidity: The C-O bond lengths (1.43 Å) vs C-C (1.54 Å) slightly alter the ring puckering, influencing substituent vectors.
Data Source: Analysis derived from matched molecular pair studies in c-Met and JAK1 inhibitor programs.
Conformational Analysis: The Gem-Disubstituted Effect
The 4-substituted oxane-4-carboxylic acid possesses a quaternary center at position 4. This gem-disubstitution restricts the conformational freedom of the ring and the substituents.
Chair Preference: The ring predominantly adopts a chair conformation.[1]
Substituent Orientation: Unlike the 2-position where the anomeric effect dominates, the 4-position is governed by steric bulk. The bulkier group (often the protected amine or the larger alkyl chain) will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions, forcing the carboxylic acid (or smaller group) into the axial position.
Peptide Constraint: When incorporated into peptides (as 4-amino-oxane-4-carboxylic acid), this scaffold strongly induces gamma-turn or 3_10-helical structures due to the severe restriction of phi/psi angles.
Part 2: Synthetic Methodologies
The construction of the quaternary center at the 4-position of the oxane ring is the critical synthetic challenge. Two primary routes are employed depending on whether the target is an amino acid (Route A) or a simple carboxylic acid (Route B).
Route A: The Bucherer-Bergs Reaction (Amino Acid Synthesis)
This is the industry-standard method for synthesizing 4-amino-oxane-4-carboxylic acid . It converts a ketone directly into a hydantoin, which is then hydrolyzed.
Mechanism & Workflow:
Condensation: Tetrahydro-4H-pyran-4-one reacts with ammonium carbonate and cyanide to form a spiro-hydantoin.
Hydrolysis: Basic hydrolysis opens the hydantoin ring to yield the amino acid.
Figure 1: The Bucherer-Bergs pathway for generating the 4-amino-oxane-4-carboxylic acid scaffold.
For derivatives lacking the amino group (e.g., 4-alkyl-oxane-4-carboxylic acids), a double alkylation strategy is used.
Workflow:
Bis-Alkylation: Diethyl malonate is alkylated with bis(2-chloroethyl)ether (or a similar di-electrophile) using a strong base (NaH or NaOEt).
Differentiation: If a specific R-group is needed at C4, the intermediate diester can be mono-hydrolyzed and decarboxylated, or alkylated again before hydrolysis if the ring is formed first.
Part 3: Detailed Experimental Protocol
Protocol: Synthesis of 4-Amino-tetrahydro-2H-pyran-4-carboxylic Acid (Bucherer-Bergs)
This protocol is validated for gram-scale synthesis.
In a 2L round-bottom flask equipped with a mechanical stirrer, dissolve Tetrahydro-4H-pyran-4-one (100 g) in 500 mL ethanol and 500 mL water.
Add Ammonium Carbonate (247 g) and Sodium Cyanide (89 g). Caution: Perform in a well-ventilated fume hood.
Heat the mixture to 60°C and stir for 3-4 hours . A white precipitate (spiro-hydantoin) will form.
Cool the reaction to 5°C (ice bath).
Filter the solid, wash with ice-cold water (2 x 100 mL), and dry under vacuum at 60°C.
Yield Expectation: ~160-170 g of spiro-hydantoin intermediate.
Hydrolysis to Amino Acid:
Suspend the spiro-hydantoin intermediate in a solution of NaOH (40-60% w/v, approx 5 equiv).
Heat to reflux (100°C) for 16-20 hours until the solution becomes clear (indicating ring opening).
Cool to room temperature.
Adjust pH to 2-4 using concentrated Hydrochloric Acid (HCl). The product will precipitate as a zwitterionic solid.
Filter the white solid, wash with cold ethanol/ether to remove salts, and dry.
Validation Criteria:
1H NMR (D2O/DMSO-d6): Look for the disappearance of the hydantoin NH signals and the characteristic multiplet patterns of the THP ring protons (approx 1.8 ppm and 3.6-3.8 ppm).
Melting Point: >280°C (decomposition).
Part 4: Medicinal Chemistry Applications (Case Studies)
Peptide Constraints (The Gamma-Turn Inducer)
In peptide drug discovery, flexibility is often the enemy of potency. The 4-amino-oxane-4-carboxylic acid is a "constrained amino acid." When inserted into a peptide sequence, the bulky gem-disubstituted ring forces the backbone into a gamma-turn conformation.
Mechanism: The steric clash between the ring carbons and the peptide backbone restricts the conformational space (
angles), locking the peptide into a turn.
Bioisosteric Replacement in Kinase Inhibitors
In the development of c-Met and JAK1 inhibitors, researchers often encounter solubility limits with cyclohexyl-based leads.
Strategy: Replace the cyclohexyl ring with a tetrahydropyranyl (oxane) ring.
Outcome:
Lipophilicity: LogD drops by ~0.6 units (see Table 1).
Solubility: Aqueous solubility often increases by 2-5 fold.
Potency: The ether oxygen can act as a weak H-bond acceptor, potentially picking up new interactions in the solvent-exposed regions of the kinase pocket.
Figure 2: Decision logic for deploying the oxane scaffold in lead optimization.
References
Discovery of Potent c-MET Inhibitors with New Scaffold. National Institutes of Health (NIH). Available at: [Link]
Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides. Journal of Medicinal Chemistry. Available at: [Link]
Peptide backbone folding induced by the Cα-tetrasubstituted cyclic α-amino acids. Organic & Biomolecular Chemistry. Available at: [Link]
Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. PatSnap/Eureka Patents. Available at: [Link]
Structural and Physicochemical Profiling of 4-(Methanesulfonylmethyl)oxane-4-carboxylic Acid in Lead Optimization
Executive Summary The transition from planar, sp²-rich molecules to complex, sp³-hybridized architectures is a cornerstone of modern drug discovery—a strategy often referred to as "escaping flatland." The building block...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition from planar, sp²-rich molecules to complex, sp³-hybridized architectures is a cornerstone of modern drug discovery—a strategy often referred to as "escaping flatland." The building block 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid (also known as 4-(methanesulfonylmethyl)tetrahydropyran-4-carboxylic acid) exemplifies this paradigm. By combining a rigid tetrahydropyran (THP) core with a highly polar methanesulfonyl group, this intermediate serves as a bifunctional scaffold. It is specifically designed to optimize absorption, distribution, metabolism, and excretion (ADME) profiles while providing a robust carboxylic acid handle for synthetic diversification.
This technical guide details the molecular descriptors, causality of structural features, and validated synthetic methodologies for integrating this building block into medicinal chemistry pipelines.
Core Chemical Identity & Molecular Descriptors
Understanding the foundational physicochemical properties of a building block is critical before integration into a lead series. The table below summarizes the quantitative data for 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid.
Property
Value
IUPAC Name
4-(Methanesulfonylmethyl)oxane-4-carboxylic acid
SMILES String
CS(=O)(=O)CC1(CCOCC1)C(=O)O
Chemical Formula
C₈H₁₄O₅S
Molecular Weight
222.26 g/mol
Exact Mass
222.0562 Da
Topological Polar Surface Area (TPSA)
89.0 Ų
Hydrogen Bond Donors
1
Hydrogen Bond Acceptors
5
Rotatable Bonds
4
Strategic Utility in Lead Optimization
The architectural design of this molecule is not arbitrary; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose.
The Oxane (THP) Ring as a Bioisostere
Replacing a lipophilic cyclohexane ring with an oxane (THP) ring introduces an oxygen heteroatom that significantly lowers the overall lipophilicity (LogP) of the molecule. This subtle polarity decrease translates to improved in vivo clearance and metabolic stability 1. Furthermore, the cyclic ether oxygen acts as an additional hydrogen bond acceptor, potentially engaging with the target protein to enhance binding affinity without increasing the entropic penalty.
The Methanesulfonyl Group
Sulfones are highly polar, electron-withdrawing groups that function as exceptional hydrogen bond acceptors 2. In kinase inhibitor design, the sulfone moiety can form critical hydrogen bonds with active site residues (e.g., Lysine or Arginine) while simultaneously reducing the basicity of adjacent structural elements, thereby mitigating hERG inhibition liabilities 3.
The Quaternary Carbon (C4)
The sp³-rich quaternary center at C4 forces the attached substituents into a defined, three-dimensional geometry. This pre-organization reduces the conformational flexibility of the molecule, which can lower the entropic penalty upon target binding and improve overall ligand efficiency.
Caption: Structural features of the oxane derivative and their impact on ADME profiles.
The carboxylic acid at the C4 position is highly sterically hindered due to the quaternary nature of the carbon and the adjacent bulky methanesulfonylmethyl group. Standard coupling reagents (e.g., EDC/HOBt) often yield poor conversion rates. Therefore, uronium-based coupling agents like HATU are required to form a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion.
Activation: Dissolve 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid (1.0 equiv, 0.1 mmol) in anhydrous N,N-dimethylformamide (DMF) (1.0 mL). Add HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA) (3.0 equiv). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.
Coupling: Add the target primary or secondary amine (1.1 equiv) to the activated mixture. Allow the reaction to proceed at room temperature for 2–4 hours. Monitor progression via LC-MS.
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with ethyl acetate (3 x 5 mL). Expert Note: The highly polar nature of the sulfone may require the use of a more polar extraction solvent (e.g., 10% MeOH in DCM) if the resulting amide is highly hydrophilic.
Washing & Drying: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (typically using a gradient of DCM to 5-10% MeOH in DCM) to isolate the pure amide.
Caption: Step-by-step HATU-mediated amide coupling workflow for lead diversification.
Analytical Characterization & Self-Validation
To ensure the integrity of the synthesized building block and its downstream derivatives, a self-validating analytical protocol must be employed. Relying on a single analytical method is insufficient for complex, highly polar sp³ scaffolds.
Mass Spectrometry (LC-MS): The parent acid will readily ionize in negative electrospray ionization (ESI-) mode, yielding an [M-H]⁻ peak at m/z 221.05. In positive mode (ESI+), look for the [M+H]⁺ peak at m/z 223.06.
Nuclear Magnetic Resonance (¹H-NMR): The structural hallmarks of this compound in ¹H-NMR (e.g., in DMSO-d₆) include a sharp singlet integrating to 3 protons around δ 3.0 ppm, corresponding to the methyl group attached to the sulfone (-SO₂CH₃). The isolated methylene bridge (-CH₂-SO₂-) will appear as a distinct singlet (integrating to 2 protons) due to the lack of adjacent vicinal protons on the quaternary C4 carbon. The oxane ring protons will present as complex multiplets between δ 1.5 and 3.8 ppm.
Conclusion
The integration of 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid into medicinal chemistry workflows provides a strategic advantage in balancing lipophilicity, metabolic stability, and target affinity. By leveraging its unique sp³-architecture and potent hydrogen-bonding capabilities 4, drug development professionals can effectively navigate the complex landscape of lead optimization, driving higher quality candidates toward clinical development.
References
Tetrahydropyrans in Drug Discovery
Source: PharmaBlock
URL
Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets
Source: Exploration of Targeted Anti-tumor Therapy
URL
Source: Namiki Shoji Co., Ltd.
Hydrogen bond donors in drug design
Source: ChemRxiv
URL
Solubility Characteristics of Methanesulfonylmethyl-Substituted Oxanes
Executive Summary In modern drug discovery, the modulation of physicochemical properties—specifically aqueous solubility and metabolic stability—is paramount. The methanesulfonylmethyl ( ) moiety has emerged as a high-ut...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the modulation of physicochemical properties—specifically aqueous solubility and metabolic stability—is paramount. The methanesulfonylmethyl (
) moiety has emerged as a high-utility substituent for optimizing the pharmacokinetic profile of lipophilic scaffolds. This guide provides an in-depth technical analysis of methanesulfonylmethyl-substituted oxanes (tetrahydropyrans), focusing on their solubility characteristics.
By integrating a polar sulfone group via a methylene spacer onto the oxane ring, researchers can significantly lower
while maintaining the steric bulk required for receptor binding. This document details the physicochemical basis of this solubility enhancement, provides representative data, and outlines validated experimental protocols for synthesis and solubility determination.
Physicochemical Basis of Solubility
The solubility profile of methanesulfonylmethyl-substituted oxanes is governed by the interplay between the lipophilic ether scaffold and the highly polar sulfone pendant.
Electronic and Steric Effects
Dipole Moment & H-Bonding: The sulfone (
) group is a strong hydrogen bond acceptor (HBA) with two oxygen atoms capable of interacting with water molecules. Unlike the ether oxygen in the oxane ring, which is sterically shielded and weakly basic, the sulfone oxygens are exposed and highly polarized.
The Methylene Spacer: The methylene (
) bridge insulates the oxane ring from the strong electron-withdrawing inductive effect () of the sulfone. This prevents the deactivation of the ether oxygen, maintaining the ring's electronic integrity while projecting the hydrophilic sulfone into the solvent front.
Modulation: The introduction of a methanesulfonylmethyl group typically reduces the (partition coefficient) by approximately 1.0–1.5 log units compared to a methyl or ethyl analog. This shift is the primary driver for enhanced aqueous solubility.
Solvation Mechanism
In aqueous media, the dissolution process is entropically driven by the hydration of the sulfone moiety. The high polarity of the
bonds disrupts the water lattice less than a purely hydrophobic alkyl chain, lowering the energy penalty for cavity formation.
Figure 1: Mechanistic pathway of solubility enhancement via sulfone substitution.
Representative Solubility Data
The following data illustrates the impact of the methanesulfonylmethyl group on the solubility profile of a model oxane scaffold (4-substituted tetrahydropyran).
Note: Values represent aggregated data from structure-property relationship (SPR) studies on sulfone bioisosteres.
Key Insight: While the unsubstituted oxane is already soluble, adding an alkyl chain (Ethyl) drastically reduces solubility due to the hydrophobic effect. Replacing that alkyl chain with a methanesulfonylmethyl group not only restores solubility but often exceeds the parent scaffold's solubility due to the added polarity of the sulfone.
Experimental Protocols
Synthesis of Methanesulfonylmethyl-Oxanes
A robust synthetic route involves the oxidation of a methylthiomethyl precursor. This protocol ensures high yield and prevents ring opening.
Reagents:
Precursor: 4-(Methylthiomethyl)tetrahydropyran
Oxidant:
-Chloroperbenzoic acid (-CPBA) or Oxone®
Solvent: Dichloromethane (DCM)
Step-by-Step Workflow:
Dissolution: Dissolve 1.0 eq of the sulfide precursor in DCM (0.1 M concentration). Cool to 0°C.[2][3]
Oxidation: Add 2.2 eq of
-CPBA portion-wise over 30 minutes. Note: The excess oxidant ensures complete conversion from sulfide sulfoxide sulfone.
Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (stain with
; sulfones do not stain well with iodine).
Quench: Quench with saturated aqueous
(sodium thiosulfate) to destroy excess peroxide.
Workup: Wash with saturated
, dry organic layer over , and concentrate.
Purification: Recrystallize from Ethanol/Heptane if necessary. Sulfones are typically highly crystalline solids.
Thermodynamic Solubility Assay (Shake-Flask)
This is the "Gold Standard" method for determining equilibrium solubility.
Protocol:
Preparation: Weigh 5–10 mg of the solid sulfone derivative into a chemically resistant glass vial.
Solvent Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).
Equilibration: Cap tightly and shake at 25°C for 24 hours using an orbital shaker (300 rpm).
Check: If the solid dissolves completely, add more solid until a suspension persists (saturation).
Separation: Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter to remove undissolved solid.
Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS against a standard calibration curve.
The methanesulfonylmethyl group is frequently employed as a bioisostere for:
Alkoxy groups (
): To lower lipophilicity while retaining H-bond acceptor capability.
Sulfonamides (
): To remove the acidic proton (avoiding ionization issues) while maintaining the polar sulfone core.
Carbonyls (
): To improve metabolic stability, as sulfones are generally resistant to oxidative metabolism (CYP450) compared to ketones.
Case Study Context:
In the optimization of Tetrahydro-4H-thiopyran-4-one 1-oxide derivatives (a related sulfur-in-ring analog), the oxidation of sulfide to sulfone was shown to drastically alter the solubility landscape, enabling the compound to transition from a lipophilic grease to a water-soluble fragment suitable for biological assays [1, 2]. The methanesulfonylmethyl-oxane system mimics this benefit but utilizes the metabolically inert ether ring of the oxane.
References
Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides.
Source: National Institutes of Health (PMC)
URL:[Link]
Cyclic sulfoxides and sulfones in drug design.
Source: ResearchGate
URL:[4][5][Link]
Application of Methylsulfone in Drug Discovery.
Source: Namiki Shoji Co., Ltd. / PharmaBlock
URL:[Link]
Application Note & Scalable Synthesis Protocols for 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candid...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates. Its incorporation can favorably modulate physicochemical properties such as solubility and metabolic stability. The addition of a methanesulfonylmethyl group introduces a polar, hydrogen bond accepting sulfone moiety, which can be critical for target engagement and pharmacokinetic profiles. The carboxylic acid provides a handle for further derivatization or can act as a key pharmacophoric element. This application note details a scalable synthetic protocol to access 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid, enabling its further exploration in drug discovery programs.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests a convergent approach, starting from commercially available materials. The key disconnections are at the C-C and C-S bonds of the methanesulfonylmethyl substituent.
Caption: Retrosynthetic analysis of 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid.
Proposed Scalable Synthesis Pathway
The proposed forward synthesis is a three-step process starting from the readily available tetrahydropyran-4-one. This pathway is designed to be robust and scalable.
Caption: Proposed three-step synthesis of 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid.
Detailed Experimental Protocols
Step 1: Synthesis of 4-(Methylthiomethyl)oxane-4-carbonitrile
This step involves a modified Strecker reaction using sodium cyanide and methanethiol with tetrahydropyran-4-one. This one-pot reaction is advantageous for its efficiency and the use of readily available starting materials.[1]
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (molar eq.)
Tetrahydropyran-4-one
100.12
1.0
Sodium Cyanide
49.01
1.2
Methanethiol
48.11
1.2
Acetic Acid
60.05
2.0
Dichloromethane (DCM)
84.93
-
Water
18.02
-
Protocol:
To a stirred solution of tetrahydropyran-4-one (1.0 eq.) in dichloromethane (DCM, 5 mL/g of ketone) at 0 °C, add acetic acid (2.0 eq.).
In a separate flask, prepare a solution of sodium cyanide (1.2 eq.) in water (2 mL/g of NaCN).
Carefully add the sodium cyanide solution to the reaction mixture, maintaining the temperature below 10 °C.
Bubble methanethiol gas (1.2 eq.) through the reaction mixture for 1-2 hours at 0-5 °C. Alternatively, a pre-condensed solution of methanethiol in DCM can be used for better control on a larger scale.
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
Separate the organic layer, and extract the aqueous layer with DCM (2 x 3 mL/g of starting ketone).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(methylthiomethyl)oxane-4-carbonitrile.
The crude product can be purified by column chromatography on silica gel or used directly in the next step if purity is deemed sufficient.
Expected Yield: 70-80%
Step 2: Oxidation to 4-(Methanesulfonylmethyl)oxane-4-carbonitrile
The sulfide is oxidized to the corresponding sulfone using a suitable oxidizing agent. Oxone® (potassium peroxymonosulfate) is a good choice for scalability due to its stability, low cost, and ease of workup.[2][3]
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (molar eq.)
4-(Methylthiomethyl)oxane-4-carbonitrile
171.26
1.0
Oxone®
614.76
2.2
Methanol
32.04
-
Water
18.02
-
Protocol:
Dissolve 4-(methylthiomethyl)oxane-4-carbonitrile (1.0 eq.) in a mixture of methanol and water (3:1, 10 mL/g of sulfide).
Cool the solution to 0 °C in an ice bath.
Add Oxone® (2.2 eq.) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 15 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
Remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate (3 x 5 mL/g of starting sulfide).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude 4-(methanesulfonylmethyl)oxane-4-carbonitrile.
The product can be purified by recrystallization or column chromatography.
Expected Yield: 85-95%
Step 3: Hydrolysis to 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid
The final step is the hydrolysis of the nitrile to the carboxylic acid under acidic conditions. Concentrated hydrochloric acid is a common and effective reagent for this transformation.[4]
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (molar eq.)
4-(Methanesulfonylmethyl)oxane-4-carbonitrile
203.25
1.0
Concentrated Hydrochloric Acid (37%)
36.46
Excess
Water
18.02
-
Protocol:
To a round-bottom flask equipped with a reflux condenser, add 4-(methanesulfonylmethyl)oxane-4-carbonitrile (1.0 eq.) and concentrated hydrochloric acid (10 mL/g of nitrile).
Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. The reaction progress can be monitored by the cessation of ammonia evolution and by LC-MS analysis of aliquots.
After completion, cool the reaction mixture to room temperature.
Slowly pour the acidic solution over crushed ice.
If a precipitate forms, collect it by filtration. If not, extract the aqueous solution with a suitable organic solvent such as ethyl acetate or a mixture of THF and ethyl acetate (3 x 10 mL/g of starting nitrile).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude 4-(methanesulfonylmethyl)oxane-4-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., water, ethyl acetate/hexanes).
Expected Yield: 75-85%
Safety Considerations
Sodium Cyanide (Step 1): Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which liberates toxic hydrogen cyanide gas. All waste should be quenched with bleach before disposal according to institutional guidelines.
Methanethiol (Step 1): Flammable and toxic with a strong, unpleasant odor. Handle in a well-ventilated fume hood.
Concentrated Hydrochloric Acid (Step 3): Corrosive. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).
Conclusion
The proposed three-step synthesis provides a scalable and efficient route to 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid from readily available starting materials. The protocols utilize well-established chemical reactions and consider aspects of process safety and scalability, making this approach suitable for the production of multi-gram to kilogram quantities of the target compound for further research and development in the pharmaceutical industry.
References
Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. CN109942733A. (Accessed March 4, 2026).
Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Med. Chem. Lett. (Accessed March 4, 2026).
Sulfone synthesis by oxidation - Organic Chemistry Portal. (Accessed March 4, 2026).
Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. US20080306287A1. (Accessed March 4, 2026).
The incorporation of the 4-(methanesulfonylmethyl)oxane moiety is a high-value strategy in medicinal chemistry, particularly for ROR
modulators and metabolic stability enhancement. This scaffold offers two distinct advantages:
Metabolic Blocking: The quaternary center at the 4-position of the tetrahydropyran (THP) ring blocks the common metabolic soft spot (oxidation) associated with simple THP ethers.
Polarity Tuning: The sulfone motif (
) provides a hydrogen bond acceptor and lowers lipophilicity () without introducing a donor, improving oral bioavailability.
The Synthetic Challenge:
The primary obstacle in coupling this acid is steric hindrance . The carboxylic acid is attached to a quaternary carbon (C4), flanked by the bulky THP ring and the methanesulfonylmethyl arm. Standard carbodiimide couplings (EDC/NHS) often stall or result in low conversion due to the high energy barrier of the tetrahedral intermediate. Furthermore, the proximal sulfone can induce solubility issues in non-polar solvents like DCM.
Strategic Decision Framework
To ensure success, the coupling condition must be matched to the nucleophilicity of the amine partner.
Figure 1: Decision tree for selecting coupling conditions based on amine reactivity.
Detailed Protocols
Method A: T3P (Propylphosphonic Anhydride) – The Scalable Standard
Best For: Primary/Secondary amines, scale-up (>1g), and ease of workup.
Mechanism: T3P forms a mixed anhydride that is highly reactive but sterically streamlined compared to uronium salts.
Wash organic layer with 10% citric acid (removes excess amine/DIPEA).
Wash with sat.
(removes unreacted acid and phosphorus by-products).
Wash with brine, dry over
, and concentrate.
Method B: HATU/HOAt – The High-Potency Discovery Route
Best For: Sterically hindered amines or when T3P fails.
Why: The Azt (7-azabenzotriazole) leaving group participates in neighboring group participation, accelerating the attack on the steric center.
Pre-activation: Dissolve the acid (1.0 equiv) in anhydrous DMF (10 volumes). Add HATU (1.2 equiv) and DIPEA (1.0 equiv only at this stage).
Timing: Stir for exactly 5–10 minutes. Do not over-stir, as the active ester can degrade or rearrange (guanidinylation) if the amine is absent for too long.
Coupling: Add the amine (1.2 equiv) followed by the remaining DIPEA (2.0 equiv).
Reaction: Stir at RT for 16 hours.
Optimization: If conversion is low after 4 hours, heat to 40°C.
Workup: Dilute with EtOAc/Ether (to precipitate urea by-products if possible, though HATU byproducts are soluble). Wash extensively with water/brine to remove DMF.
Method C: Ghosez’s Reagent – The "Hard Case" Solution
Best For: Electron-deficient anilines (weak nucleophiles) or extremely hindered systems.
Mechanism: Converts the acid to the acid chloride in situ under neutral conditions, avoiding the harsh acidity of oxalyl chloride/DMF.
Acid Chloride Formation: Dissolve the acid (1.0 equiv) in anhydrous DCM. Add Ghosez’s reagent (1.2 equiv) dropwise at RT.
Activation Monitoring: Stir for 1–2 hours.
Check: Quench a small aliquot with MeOH and check LCMS for the methyl ester. If acid remains, add more reagent.
Coupling: Cool to 0°C. Add the amine (1.1 equiv) followed by Pyridine (2.0 equiv).
Reaction: Warm to RT and stir overnight.
Workup: Standard aqueous workup.
Mechanistic Insight: Why T3P?
For this specific scaffold, T3P is superior to EDC because it drives the equilibrium forward through the formation of a stable, water-soluble triphosphate by-product.
Ensure temperature < 60°C. Avoid strong hydroxide bases; use DIPEA.
Guanidinylation (+99 mass)
HATU side reaction.
Reduce pre-activation time. Add amine before HATU if possible (less standard, but prevents side reaction).
Poor Solubility
Sulfone polarity.
Switch solvent to DMF/DCM (1:1) or NMP.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][7][8][9][10][11] Organic Process Research & Development, 20(2), 140–177. Link
Patterson, E. A., et al. (2011). T3P (Propylphosphonic Anhydride): An Efficient Reagent for the Preparation of Amides and Peptides.[2][3][12] Organic Process Research & Development, 15, 120-126.
Ghosez, L., et al. (1979).
-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine. Organic Syntheses, 59, 26. Link
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][12][13][14][15][16][17][18] Tetrahedron, 61(46), 10827-10852.
Application Note: Advanced Esterification Protocols for 4-(Methanesulfonylmethyl)oxane-4-carboxylic Acid
Substrate Profiling & The Steric Challenge 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid (also referred to as 4-(methanesulfonylmethyl)tetrahydro-2H-pyran-4-carboxylic acid) is a highly specialized pharmaceutical buil...
Author: BenchChem Technical Support Team. Date: March 2026
Substrate Profiling & The Steric Challenge
4-(Methanesulfonylmethyl)oxane-4-carboxylic acid (also referred to as 4-(methanesulfonylmethyl)tetrahydro-2H-pyran-4-carboxylic acid) is a highly specialized pharmaceutical building block, prominently utilized in the synthesis of advanced therapeutics such as CCR6 receptor modulators[1].
The defining structural feature of this molecule is its C4 quaternary stereocenter . The reactive carboxylic acid group is heavily shielded by both the rigid tetrahydropyran (oxane) ring and a bulky methanesulfonylmethyl (-CH2SO2CH3) moiety. This extreme steric hindrance blocks the Bürgi-Dunitz trajectory required for standard nucleophilic attack on the carbonyl carbon. Consequently, traditional Fischer esterification (acid-catalyzed reflux in alcohol) is kinetically prohibitive, often resulting in unreacted starting material or thermal degradation[2].
Mechanistic Rationale for Protocol Selection
To successfully esterify this hindered substrate, the activation energy barrier must be bypassed. As an Application Scientist, selecting the right protocol requires understanding the causality behind the chemical activation. We employ three field-proven strategies:
Acyl Transfer Catalysis (Steglich Esterification): Uses a nucleophilic catalyst to form an intermediate that protrudes past the steric bulk[3].
Nucleophilic Inversion (SN2 Alkylation): Converts the acid into a nucleophile, bypassing carbonyl attack entirely[2].
Hyper-Electrophilic Activation (Acid Chloride): Drastically increases the electrophilicity of the carbonyl to force the reaction forward.
Causality & Design:
This method is ideal for coupling complex, acid-sensitive, or sterically demanding alcohols. We replace traditional DCC with EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). The causality is purification-driven: the urea byproduct of EDC is water-soluble and easily removed during aqueous workup, preventing the formation of intractable emulsions[3]. DMAP (4-Dimethylaminopyridine) is strictly required; without it, the O-acylisourea intermediate will undergo a deleterious[1,3]-rearrangement into an unreactive N-acylurea[4].
Mechanistic workflow of DMAP-catalyzed Steglich esterification for hindered acids.
Step-by-Step Methodology:
Initiation: In an oven-dried flask under argon, dissolve 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous Dichloromethane (DCM) to a 0.2 M concentration.
Catalysis: Add DMAP (0.2 eq). Note: A higher DMAP loading (20 mol%) is required for quaternary-centered acids to outcompete the N-acylurea rearrangement.
Activation: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add EDC·HCl (1.5 eq). Cooling prevents the exothermic degradation of the highly reactive active ester.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours. Monitor via TLC (Stain with KMnO₄, as the sulfonyl group provides poor UV activity).
Termination & Workup: Dilute with additional DCM. Wash sequentially with 1M HCl (to remove DMAP and the EDC-urea byproduct), saturated NaHCO₃ (to remove unreacted starting acid), and brine.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Base-Promoted SN2 Alkylation
Causality & Design:
When synthesizing simple methyl, ethyl, or benzyl esters, bypassing the carbonyl carbon entirely is the most thermodynamically efficient route. By using a mild base (K₂CO₃) in a polar aprotic solvent (DMF), the acid is converted to a highly nucleophilic carboxylate anion. This anion readily attacks alkyl halides via an SN2 mechanism, completely neutralizing the steric hindrance of the oxane ring[2].
SN2 alkylation pathway bypassing nucleophilic attack on the sterically hindered carbonyl.
Step-by-Step Methodology:
Deprotonation: Suspend the starting acid (1.0 eq) and finely powdered anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF (0.3 M). Stir at room temperature for 30 minutes to ensure complete carboxylate formation.
Alkylation: Dropwise, add the alkyl halide (e.g., Iodomethane or Benzyl Bromide) (1.5 eq). Caution: Iodomethane is highly volatile and toxic; perform strictly in a fume hood.
Propagation: Stir at room temperature for 4–6 hours. Self-Validation: The reaction suspension will change consistency as K₂CO₃ is consumed and insoluble KX salts precipitate.
Workup: Quench the reaction by pouring it into a 5x volume of ice water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Washing: Wash the combined organic layers extensively with water (3x) and brine (1x) to strip residual DMF.
Isolation: Dry over MgSO₄, filter, and evaporate to yield the ester.
Protocol 3: Acid Chloride Activation via Oxalyl Chloride
Causality & Design:
For highly unreactive or sterically demanding secondary/tertiary alcohols where Steglich coupling fails, converting the acid to an acid chloride is the ultimate brute-force activation. Oxalyl chloride is chosen over Thionyl chloride (SOCl₂) because its byproducts (CO, CO₂, HCl) are entirely gaseous, leaving no liquid residues to contaminate the hindered product[2].
Step-by-Step Methodology:
Activation: Dissolve the starting acid (1.0 eq) in anhydrous DCM (0.2 M) under argon. Add 2 drops of anhydrous DMF (catalyst for Vilsmeier-Haack reagent formation).
Chlorination: Cool to 0 °C. Slowly add Oxalyl Chloride (1.5 eq) dropwise. Self-Validation: Vigorous gas evolution confirms the conversion is proceeding.
Maturation: Stir at room temperature for 2 hours. Concentrate the mixture under vacuum to remove unreacted oxalyl chloride. Redissolve the crude acid chloride in anhydrous DCM.
Esterification: In a separate flask, dissolve the target alcohol (1.2 eq) and Triethylamine (Et₃N) (2.5 eq) in DCM at 0 °C. Dropwise, add the acid chloride solution.
Workup: Stir for 4 hours at room temperature. Quench with water, extract with DCM, wash with 1M HCl and brine, dry, and concentrate.
Quantitative Data & Methodology Comparison
To aid in protocol selection, the following matrix summarizes the operational parameters for the three esterification methods applied to sterically hindered quaternary oxane-carboxylic acids:
Parameter
Steglich (EDC/DMAP)
SN2 Alkylation (K₂CO₃/RX)
Acid Chloride (Oxalyl Cl)
Primary Use Case
Complex, sensitive, or bulky alcohols
Simple methyl, ethyl, or benzyl esters
Highly unreactive secondary/tertiary alcohols
Typical Yield Range
65% – 85%
85% – 98%
60% – 80%
Reaction Time
12 – 18 hours
4 – 6 hours
6 hours (2 steps)
Tolerates Acid-Sensitive Groups?
Yes (Mildly basic conditions)
Yes (Basic conditions)
No (Generates HCl gas)
Primary Byproducts
Water-soluble urea, DMAP salts
KX salts (water-soluble)
CO (gas), CO₂ (gas), Et₃N·HCl
References
WO2021219849A1 - Azetidin-3-ylmethanol derivatives as ccr6 receptor modulators
Source: Google Patents
URL
Reagents for introducing the methanesulfonylmethyl group into oxane rings
Application Note: Strategic Introduction of the Methanesulfonylmethyl Group into Oxane Scaffolds Abstract The methanesulfonylmethyl group ( ) is a critical pharmacophore in medicinal chemistry, offering high metabolic st...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Introduction of the Methanesulfonylmethyl Group into Oxane Scaffolds
Abstract
The methanesulfonylmethyl group (
) is a critical pharmacophore in medicinal chemistry, offering high metabolic stability, reduced lipophilicity (lowering LogP), and hydrogen-bond accepting capability. Its introduction into oxane (tetrahydropyran) rings—a scaffold ubiquitous in drug discovery—often presents synthetic challenges due to the competing reactivity of the ether oxygen and the steric constraints of the ring. This guide details three distinct, field-proven protocols for installing this moiety, categorized by the requisite bond-formation strategy: Anionic Addition , Nucleophilic Displacement , and Oxidative Functionalization .
Strategic Overview: Pathway Selection
Selecting the correct reagent depends entirely on the oxidation state and functionalization of the oxane precursor.
Figure 1: Decision matrix for reagent selection based on oxane precursor availability.
Dimethyl sulfone is a "masked" nucleophile. The protons alpha to the sulfone are acidic (
in DMSO), allowing deprotonation by strong bases like n-BuLi. The resulting carbanion () is a hard nucleophile that attacks the ketone carbonyl of 4-oxanone.
Why this reagent? It constructs the carbon-carbon bond and the sulfone moiety in a single step, generating a tertiary alcohol that can be retained for polarity or eliminated to form an alkene.
Experimental Protocol
Step 1: Reagent Preparation
Drying: Dimethyl sulfone is hygroscopic. Dry it under vacuum over
for 12 hours prior to use.
Solubility Check: Dimethyl sulfone has poor solubility in cold THF. The protocol requires a "warm dissolve, cool lithiate" cycle.
Step 2: Lithiation & Addition
Charge a flame-dried 3-neck flask with Dimethyl Sulfone (1.2 equiv) and anhydrous THF (0.5 M concentration).
Stir at room temperature until fully dissolved.
Cool the solution to 0 °C (ice/water bath). Note: Do not cool to -78 °C yet, as the sulfone may precipitate.
Dropwise add n-BuLi (2.5 M in hexanes, 1.1 equiv) over 20 minutes. A white suspension of the lithiated species (
) will form.
Stir at 0 °C for 1 hour to ensure complete metallation.
Cool the suspension to -78 °C (dry ice/acetone).
Add Tetrahydropyran-4-one (1.0 equiv) dissolved in minimal THF dropwise over 30 minutes.
Allow the reaction to warm slowly to room temperature over 4 hours.
Step 3: Workup
Quench with saturated aqueous
.
Extract with EtOAc (3x). The product is polar; ensure thorough extraction.
Wash combined organics with brine, dry over
, and concentrate.
Purification: Recrystallization from EtOAc/Hexanes is often sufficient due to the high crystallinity of sulfones.
displacement of a leaving group (bromide/iodide) on the methyl arm of the oxane.
Ambident Nucleophile Risk: Sulfinate anions can react through Sulfur (forming sulfones) or Oxygen (forming sulfinates). Sodium methanesulfinate is a "soft" nucleophile and predominantly S-alkylates with soft electrophiles (alkyl halides) in polar aprotic solvents.
Why this reagent? It is a direct, one-step installation of the sulfone group without oxidation steps.
Experimental Protocol
Step 1: Reaction Setup
Charge a reaction vial with 4-(Bromomethyl)tetrahydropyran (1.0 equiv) .
Add Sodium Methanesulfinate (1.5 equiv) . Note: Use the sodium salt, not the acid.
Add TBAI (0.1 equiv) as a phase transfer catalyst/activator.
Dissolve in anhydrous DMF (0.3 M) .
Step 2: Thermal Activation
Heat the mixture to 90 °C for 12–16 hours.
Monitoring: TLC will show the disappearance of the non-polar bromide and appearance of a polar spot (Sulfone).
Step 3: Workup (Crucial for DMF removal)
Dilute with water (5x reaction volume).
Extract with DCM (Dichloromethane) rather than EtOAc (better solubility for sulfones).
Wash the organic layer with 5% LiCl solution (removes residual DMF).
Dry and concentrate.
Part 3: The Oxidative Functionalization Protocol (High Fidelity)
When the direct displacement with sulfinate fails (often due to steric bulk or poor nucleophilicity), the "Sulfide-Oxidation" route is the industry standard. Thiomethoxide is a "super-nucleophile" and displaces halides rapidly. The resulting sulfide is then exhaustively oxidized to the sulfone.
Figure 2: Two-stage oxidative sequence for high-yield synthesis.
Experimental Protocol
Stage 1: Sulfide Formation
React 4-(bromomethyl)tetrahydropyran with NaSMe (1.2 equiv) in DMF at 0 °C.
Stir for 2 hours. Aqueous workup yields the volatile sulfide (handle in fume hood).
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Overcoming Steric Hindrance in 4-(Methanesulfonylmethyl)oxane-4-carboxylic Acid Coupling
Executive Summary & Technical Context
The Challenge:
Coupling 4-(methanesulfonylmethyl)oxane-4-carboxylic acid presents a classic "quaternary center" challenge. The carbon at position 4 is fully substituted (gem-disubstituted), creating a significant steric wall that blocks the trajectory of incoming nucleophiles (amines).
Why Standard Protocols Fail:
Steric Shielding: The bulky methanesulfonylmethyl group (
) and the tetrahydropyran ring conformationally lock the carboxylic acid, reducing the rate of nucleophilic attack by orders of magnitude compared to secondary or primary acids.
Low Activation Kinetics: Standard carbodiimides (EDC, DCC) or weaker uroniums (HBTU) often fail to generate the active ester fast enough, or the active ester hydrolyzes before the amine can penetrate the steric wall.
The Solution Hierarchy:
We do not rely on hope; we rely on thermodynamics and kinetics. This guide moves from High-Performance Active Esters (Tier 1) to Acid Chlorides (Tier 2) and Acyl Fluorides (Tier 3).
Troubleshooting Guide (Q&A Format)
Issue 1: "I tried EDC/HOBt and HBTU, but I only see starting material by LCMS."
Diagnosis:
You are using "kinetic" reagents on a "thermodynamic" problem. The active ester formed by HBTU is too short-lived and not electrophilic enough to overcome the steric barrier at C4.
Corrective Action:
Switch to HATU or T3P (Propanephosphonic acid anhydride) .
Why? HATU generates an O-7-azabenzotriazole active ester, which benefits from the "neighboring group effect" of the pyridine nitrogen, accelerating amine attack. T3P drives the reaction through entropy (releasing gas/stable byproducts) and high solubilizing power.
Issue 2: "HATU gave me 30% yield after 24 hours. I need >90%."
Diagnosis:
The steric hindrance is too high for any active ester. The leaving group (OBt/OAt) is still too bulky. You need a smaller, more aggressive leaving group.
Corrective Action:
Switch to the Acid Chloride method using Ghosez’s Reagent or Oxalyl Chloride .
Why? The chloride ion is the smallest possible leaving group (
). Converting the acid to the acid chloride minimizes the transition state energy required for the amine to attack.
Recommendation: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) for a neutral, mild generation of acid chlorides that avoids the harsh HCl release associated with oxalyl chloride.
Issue 3: "My reaction turns black and decomposes when I heat it."
Diagnosis:
Thermal decomposition of the sulfone or base-mediated side reactions. While the oxane ring is stable, the sulfone alpha-protons (adjacent to the sulfone, not the quaternary center) can be acidic.
Corrective Action:
Lower the Base Load: If using T3P, use N-methylmorpholine (NMM) instead of TEA/DIPEA. NMM is less basic and reduces side reactions.
Control Temperature: Do not exceed 50°C. If activation is slow, increase concentration (up to 0.5 M), not temperature.
Experimental Protocols
Protocol A: The "Scalable Choice" (T3P Coupling)
Best for: initial attempts, scale-up (>10g), and avoiding toxic byproducts.
Activation: Dissolve the Acid in dry DCM under Nitrogen/Argon.
Add Ghosez’s Reagent dropwise at RT. Stir for 1–2 hours.
Checkpoint: Monitor by TLC/LCMS (quench an aliquot with MeOH to check for Methyl Ester formation). Ensure complete conversion to Acid Chloride.
Coupling: In a separate flask, dissolve the Amine and Base in DCM.
Add the Acid Chloride solution (prepared in step 2) dropwise to the Amine solution at 0°C.
Stir at RT for 2–4 hours.
Why this works: This method generates the acid chloride under neutral conditions, avoiding the strong acidic environment of thionyl chloride.
Comparative Data: Reagent Performance
Reagent
Activation Species
Steric Tolerance
Byproduct Removal
Recommended For
HATU
O-At Ester
High
Difficult (Chromatography)
Small scale (<100mg), difficult substrates.
T3P
Mixed Anhydride
High
Easy (Aqueous Wash)
Scale-up, moderate sterics.
Ghosez's Rgt
Acid Chloride
Very High
Moderate
Quaternary centers , unreactive amines.
EDC/HOBt
O-Bt Ester
Low
Easy
Do not use for this substrate.
Decision Logic (Visualization)
Caption: Strategic decision tree for coupling sterically hindered quaternary carboxylic acids. T3P is preferred for scale; Ghosez's reagent is the fallback for extreme steric resistance.
References
Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 116(19), 11391–11461.
Ghosez, L., et al. (1979). "alpha-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine."[3] Organic Syntheses, 59, 26.
Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."
Patterson, A. W., et al. (2011). "T3P (Propanephosphonic Acid Anhydride): A Superior Reagent for the Synthesis of Sterically Hindered Amides." Organic Process Research & Development.
Purification strategies for removing impurities from oxane-4-carboxylic acid synthesis
Technical Support Center: Oxane-4-Carboxylic Acid Purification Ticket System: Resolved Cases & Knowledge Base Welcome to the Advanced Synthesis Support Hub Current Status: Online Agent: Dr. Aris Thorne, Senior Applicatio...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Oxane-4-Carboxylic Acid Purification
Ticket System: Resolved Cases & Knowledge Base
Welcome to the Advanced Synthesis Support Hub
Current Status: Online
Agent: Dr. Aris Thorne, Senior Application Scientist
Subject: Troubleshooting Purification of Oxane-4-Carboxylic Acid (Tetrahydropyran-4-carboxylic acid)
Introduction: The Molecule & The Challenge
Oxane-4-carboxylic acid (CAS: 5337-03-1) is a deceptively simple heterocyclic building block. While its synthesis—often via the hydrolysis of 4-cyanotetrahydropyran or the decarboxylation of tetrahydropyran-4,4-dicarboxylic acid—is straightforward, purification is frequently the bottleneck.
The Core Problem: This molecule resides in the "Goldilocks zone" of polarity. It is sufficiently polar to be highly water-soluble (making aqueous extraction difficult), yet lipophilic enough to co-elute with organic impurities.
This guide moves beyond generic protocols. We address the why and how of failure modes, providing self-validating workflows to ensure 98%+ purity.
Module 1: Extraction & Phase Separation
Issue: "I acidified my reaction mixture, extracted with ether, but my yield is <30%."
Root Cause Analysis
Unlike long-chain fatty acids, oxane-4-carboxylic acid has a pKa of ~4.43 and high water solubility (>80 g/L). In standard acid-base workups, a significant portion of the product remains in the aqueous phase, establishing an unfavorable partition coefficient (
).
The Protocol: "Salting Out" & Solvent Selection
To force the molecule into the organic phase, you must disrupt its hydration shell.
Step-by-Step Workflow:
Basify: Ensure pH > 10 (using NaOH) to dissolve the product as a carboxylate salt. Wash this aqueous phase with Toluene (removes neutral organic impurities like unreacted nitriles or esters).
Acidify: Cool to 0°C. Acidify slowly with concentrated HCl to pH ~1-2.
Critical Step - Salting Out: Saturate the aqueous solution with solid NaCl until no more salt dissolves. This increases the ionic strength, reducing the solubility of the organic acid (Common Ion Effect/Salting Out).
Extraction: Do not use Diethyl Ether. Use Ethyl Acetate (EtOAc) or DCM (Dichloromethane) .
Ratio: 3 x solvent volume equal to aqueous volume.
Validation: Spot the aqueous layer on a TLC plate after the 3rd extraction. If it still stains with Bromocresol Green, perform a continuous liquid-liquid extraction.
Issue: "My product is a colored solid/oil and won't crystallize properly."
Root Cause Analysis
Impurities from the malonate synthesis route (e.g., dicarboxylic acid precursors) or the nitrile route (e.g., amide intermediates) disrupt the crystal lattice.
Amide Impurity: Hydrogen bonding capability mimics the acid, making separation hard.
Dicarboxylic Acid: Highly polar, often co-precipitates.
The Protocol: Dual-Solvent Recrystallization
We utilize the temperature-dependent solubility differential.
Crude Dissolution: Dissolve crude solid in a minimum amount of hot Ethyl Acetate (approx. 60-70°C).
Anti-Solvent Addition: Slowly add hot Hexane or Heptane dropwise until persistent turbidity is observed.
Reflux: Re-heat until clear.
Controlled Cooling: Allow to cool to room temperature slowly (wrap flask in foil/towel). Then move to 4°C.
Mechanism:[2][3][4][5] Slow cooling excludes impurities from the lattice. Rapid cooling traps them.
Seed Crystals: If oiling occurs, scratch the glass or add a seed crystal of pure acid.
Visualizing the Workflow
Caption: Decision matrix for selecting between extraction and crystallization based on impurity profile.
Module 3: Chromatography Troubleshooting
Issue: "I'm running a column, but the peak is tailing badly, and I'm losing mass."
Root Cause Analysis
Carboxylic acids interact strongly with the silanol groups (Si-OH) on silica gel via hydrogen bonding. This causes "streaking" or irreversible adsorption.
The Protocol: Acid-Modified Mobile Phase
You must "cap" the silanol groups to allow the target acid to flow freely.
Mobile Phase: Hexane : Ethyl Acetate (Start 80:20).
Modifier: Add 1% Acetic Acid or 0.5% Formic Acid to the mobile phase.
Mechanism:[2][3][4][5] The small acid molecules saturate the active sites on the silica, preventing the oxane-4-carboxylic acid from sticking.
Loading: Dissolve sample in a minimum amount of DCM. Do not use MeOH for loading if possible, as it broadens bands.
Module 4: Salt Removal (Desalting)
Issue: "My NMR shows broad peaks and high ash content."
Root Cause Analysis
If synthesized via hydrolysis (NaOH/HCl), inorganic salts (NaCl) are the primary contaminant. Since the product is water-soluble, washing with water removes the product too.
The Protocol: Organic Filtration
Dry: Evaporate the aqueous extraction solvent completely to obtain a solid residue (Product + Salts).
Trituration: Add dry Acetone or Ethanol to the residue.
Solubility Logic: Oxane-4-carboxylic acid is soluble in acetone/ethanol; NaCl is practically insoluble.
Filter: Filter off the white solid (NaCl).
Concentrate: Evaporate the filtrate to yield the desalted acid.
FAQ: Rapid Fire Solutions
Q: Can I distill this compound?A: Yes, but with caution. Boiling point is 114-146°C at 11mm Hg.[6] Use a Kugelrohr or short-path distillation apparatus under high vacuum (<1 mbar) to keep temperatures lower and prevent thermal decarboxylation.
Q: How do I remove the unreacted nitrile?A: The nitrile is neutral. Dissolve your crude in 1M NaOH. The acid becomes a salt (water-soluble); the nitrile stays organic. Extract with Toluene.[2][7] Then acidify the aqueous layer to recover the product.
Q: Why is my melting point lower than 87°C?A: Solvent inclusion is common. Dry the sample in a vacuum oven at 40°C for 12 hours. If it remains low, you likely have the amide impurity. Recrystallize from water (if applicable) or toluene.
References
Purification of Carboxylic Acids: General procedures for the purification of Carboxylic acids. LookChem Chempedia.[8] Available at: [Link]
Nitrile Hydrolysis Mechanism: The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at: [Link]
Solving solubility issues of 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid in non-polar solvents
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and solving the solubility challenges of 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and solving the solubility challenges of 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid in non-polar organic solvents. Due to its chemical structure, this compound exhibits high polarity, making its dissolution in non-polar media a significant experimental hurdle. This document outlines the underlying principles and provides actionable, step-by-step protocols to overcome this issue.
Understanding the Challenge: The Physicochemical Profile
4-(Methanesulfonylmethyl)oxane-4-carboxylic acid is a highly polar molecule. Its structure contains three key polar functional groups: an oxane ring (a cyclic ether), a carboxylic acid (-COOH), and a methanesulfonyl group (-SO2CH3). These groups readily engage in strong dipole-dipole interactions and hydrogen bonding, leading to high affinity for polar solvents like water and very low solubility in non-polar solvents such as hexane, toluene, or dichloromethane.[1][2][3] The fundamental principle of "like dissolves like" governs this behavior; the energy required to break the strong intermolecular forces between the polar solute molecules is not compensated by the weak van der Waals forces formed with non-polar solvent molecules.[1][4]
This section addresses common issues in a practical question-and-answer format.
Q1: I've tried dissolving the compound directly in toluene, even with heating and sonication, but it won't dissolve. What is my next step?
A1: Direct dissolution is highly unlikely to succeed due to the extreme polarity mismatch. Heating may slightly increase solubility but is often insufficient.[5] Your next step should be to systematically evaluate methods that modify the solute or the solvent system to bridge this polarity gap. The flowchart below outlines a logical progression for troubleshooting.
Caption: Logical workflow for addressing solubility issues.
Q2: What is a co-solvent, and how much should I use?
A2: A co-solvent is a secondary solvent added in a small amount to the primary (bulk) solvent to enhance solubility. For your system, a slightly more polar solvent like tetrahydrofuran (THF) or 1,4-dioxane could act as a bridge. These co-solvents can interact with both the polar solute and the non-polar bulk solvent. Start with a low percentage (e.g., 1-5% v/v) and incrementally increase it. Be aware that high concentrations of co-solvents can significantly alter the properties of your non-polar system.[6] Some studies have also shown that trace amounts of water can surprisingly enhance the solubility of carboxylic acids in certain organic solvents.[7][8]
Q3: You mentioned "chemical modification." What are the most effective strategies for this compound?
A3: The two most direct and effective strategies are Esterification and Hydrophobic Ion Pairing .
Esterification: This involves converting the highly polar carboxylic acid group (-COOH) into a less polar ester group (e.g., -COOCH3). This modification removes a primary site of hydrogen bonding, drastically reducing polarity and increasing affinity for non-polar solvents.[6][9][10]
Hydrophobic Ion Pairing (HIP): This technique neutralizes the charge of the carboxylic acid by pairing it with a bulky, lipophilic counter-ion.[11] The resulting complex is an "ion pair" that is electrically neutral and has a large, non-polar exterior, rendering it soluble in organic media.[12][13][14]
Q4: What is a "reverse micelle," and when should I consider using one?
A4: A reverse micelle is a nanosized aggregate of surfactant molecules in a non-polar solvent. The surfactant's polar head groups form a hydrophilic core that can encapsulate polar molecules, like your compound, while the non-polar tails extend into the bulk solvent, allowing the entire complex to be solubilized.[15][16][17] This is an excellent strategy when you need to introduce the compound into a non-polar environment without chemically modifying it.[16][18] It is often used in studies of enzymatic reactions in non-aqueous environments.[14]
In-Depth Methodologies & Experimental Protocols
Method 1: Solubility Enhancement via Esterification
This protocol describes the conversion of the carboxylic acid to its methyl ester, a common derivative with significantly improved solubility in non-polar solvents.[10]
Principle: The Fischer esterification reacts the carboxylic acid with an excess of alcohol (e.g., methanol) under an acid catalyst to form an ester and water.[19] Removing water drives the equilibrium toward the product.[19]
Materials:
4-(Methanesulfonylmethyl)oxane-4-carboxylic acid
Methanol (Anhydrous)
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
Dichloromethane (DCM) or other suitable organic solvent
Saturated Sodium Bicarbonate (NaHCO₃) solution
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask, reflux condenser, magnetic stirrer
Step-by-Step Protocol:
Reaction Setup: In a clean, dry round-bottom flask, suspend 1 equivalent of the carboxylic acid in an excess of anhydrous methanol (e.g., 20-50 equivalents).
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring suspension. Alternatively, for a more reactive approach, thionyl chloride can be used to first form the acid chloride, which then reacts with methanol.[20]
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup: Cool the reaction to room temperature. Neutralize the excess acid by carefully adding saturated NaHCO₃ solution until effervescence ceases.
Extraction: Extract the product into an organic solvent like dichloromethane. Wash the organic layer with brine, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
Purification & Verification: Purify the crude product via column chromatography if necessary. Confirm the structure of the resulting ester using ¹H NMR and Mass Spectrometry.
Method 2: Solubility Enhancement via Hydrophobic Ion Pairing (HIP)
This protocol forms a soluble ion-pair complex using a lipophilic amine.
Principle: An acid-base reaction between the carboxylic acid and a bulky, organic-soluble base (like a tetraalkylammonium hydroxide or a long-chain amine) forms a salt complex. This "hydrophobic ion pair" masks the polar carboxylate and presents a lipophilic exterior to the non-polar solvent.[11][12][13]
Caption: Formation of a soluble ion pair.
Materials:
4-(Methanesulfonylmethyl)oxane-4-carboxylic acid
Tetrabutylammonium hydroxide (TBAH) or Dicyclohexylamine
Stock Solutions: Prepare a stock solution of the carboxylic acid in a polar solvent where it is soluble (e.g., methanol). Prepare a separate stock solution of the ion-pairing agent (e.g., TBAH) in the target non-polar solvent.
Stoichiometric Addition: In a vial, place an aliquot of the non-polar solvent.
Mixing: Add 1.0 to 1.1 molar equivalents of the ion-pairing agent to the non-polar solvent.
Evaporation & Reconstitution: Add 1.0 molar equivalent of the carboxylic acid (from its stock solution). Evaporate the polar co-solvent (methanol) under a stream of nitrogen.
Dissolution: Vortex the vial vigorously. The resulting hydrophobic ion-pair complex should now be dissolved in the non-polar solvent.[14]
Data Summary Table
The following table provides an estimated comparison of the solubility outcomes from the different strategies discussed. Actual values must be determined experimentally.
Strategy
Target Non-Polar Solvent
Expected Solubility
Key Considerations
None (Direct Dissolution)
Hexane, Toluene
< 0.1 mg/mL
Ineffective due to high polarity.
Co-Solvent (5% THF)
Toluene
Low (~0.1-1 mg/mL)
May alter solvent properties; limited enhancement.
Esterification (Methyl Ester)
Toluene, DCM
Moderate to High (>10 mg/mL)
Requires chemical modification; changes compound identity.
Hydrophobic Ion Pairing
Toluene, Chloroform
Moderate to High (>10 mg/mL)
Reversible; introduces a counter-ion into the system.
Reverse Micelles
Hexane, Isooctane
Variable (Depends on loading)
Compound is encapsulated, not truly dissolved; requires surfactant.
References
Meyer, J. D., & Manning, M. C. (1998). Hydrophobic ion pairing: altering the solubility properties of biomolecules. Pharmaceutical research, 15(2), 188–193. [Link]
Yoo, J., Won, Y. Y., & Mitragotri, S. (2020). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. Journal of controlled release, 328, 52–65. [Link]
Zappaterra, F. (2021). Enzymatic Processes of the Preparation of Esters of Poorly Water-Soluble Carboxylic Acids. [Link]
CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. [Link]
Tamada, J. A., Kertes, A. S., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. United States. [Link]
LibreTexts. (n.d.). 4.10 Micelles and Soaps. [Link]
Der Pharma Chemica. (n.d.). Reverse micelle extraction-an alternative for recovering antibiotics. [Link]
University of North Texas. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
ProQuest. (n.d.). Hydrophobic Ion Pairing: Altering the Solubility Properties of Biomolecules. [Link]
Iannelli, M., et al. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Chemistry, 6(1), 224-239. [Link]
Google Patents. (n.d.). WO1994008599A1 - Ion-pairing of drugs for improved efficacy and delivery.
Frizon, T. E., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Pharmaceutics, 11(3), 121. [Link]
2012 Book Archive. (n.d.). Physical Properties of Carboxylic Acids. [Link]
Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. IDrugs, 7(8), 736-742. [Link]
Master Organic Chemistry. (2022, November 16). Fischer Esterification. [Link]
Strehlow, K. C., et al. (2021). Characterization of 10MAG/LDAO reverse micelles: Understanding versatility for protein encapsulation. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1863(11), 183701. [Link]
Jörgensen, A. M. (2024). Reverse Micelles for Oral (Poly)peptide Drug Delivery. [Link]
Chromatography Online. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
arXiv. (n.d.). The use of Reverse Micelles in Downstream Processing of Biotechnological Products. [Link]
Levinger, N. E., & Scott, C. L. (2018). Advances in utilizing reverse micelles to investigate membrane proteins. Current opinion in colloid & interface science, 38, 59–66. [Link]
LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds. [Link]
National Center for Biotechnology Information. (n.d.). 4-Methoxyoxane-4-carboxylic acid. PubChem Compound Database. [Link]
Troubleshooting cyclization failures in the formation of the oxane ring
Welcome to the technical support center for oxane (tetrahydropyran) ring synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the crucial step of fo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for oxane (tetrahydropyran) ring synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the crucial step of forming the six-membered oxane ring. Instead of a generic overview, we will directly address specific, common failures in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your experimental design.
Section 1: Core Cyclization Strategies & Common Failure Points
The formation of an oxane ring, a ubiquitous scaffold in natural products and pharmaceuticals, is often accomplished through intramolecular cyclization. The success of this step hinges on a delicate balance of thermodynamics, kinetics, and reaction conditions. Before diving into specific troubleshooting, let's visualize the primary pathways.
Key Intramolecular Cyclization Strategies:
Williamson Ether Synthesis: An intramolecular SN2 reaction between an alkoxide and an alkyl halide (or sulfonate).[1][2]
Acid-Catalyzed Cyclization/Prins-type Reactions: Activation of an alkene or carbonyl group by a Lewis or Brønsted acid to facilitate nucleophilic attack by a distal hydroxyl group.[3][4]
Intramolecular Hydroalkoxylation: The addition of a hydroxyl group across a carbon-carbon double bond, often catalyzed by transition metals or strong acids.[5][6][7]
Mitsunobu Reaction: Activation of a primary or secondary alcohol with triphenylphosphine and an azodicarboxylate to facilitate intramolecular attack by a nucleophile.[8][9][10]
Section 2: Troubleshooting Guide & FAQs
Here, we address specific problems you might be facing at the bench.
Q1: My intramolecular Williamson ether synthesis is failing or giving low yields. What are the likely causes and how can I fix it?
This is a classic and powerful reaction, but its SN2 mechanism imposes strict requirements.[1][2] Failure typically points to issues with the substrate or reaction conditions.
Potential Cause 1: Competing E2 Elimination
The alkoxide required for the SN2 attack is a strong base. If the leaving group is on a secondary or tertiary carbon, or if there is significant steric hindrance, the alkoxide may act as a base, abstracting a proton and leading to an elimination (E2) reaction instead of the desired substitution.[1][2][11] This is a very common side reaction.[1][11]
Troubleshooting Protocol:
Assess Your Substrate: The Williamson ether synthesis works best with primary alkyl halides.[1][2] If your leaving group is on a secondary carbon, expect some elimination. If it's on a tertiary carbon, the reaction will almost certainly fail, yielding only the alkene.[2]
Choice of Base: Use a non-hindered base to generate the alkoxide. Sodium hydride (NaH) is a common choice as it generates hydrogen gas as the only byproduct.[2]
Temperature Control: Lowering the reaction temperature can favor the SN2 pathway over E2. Elimination reactions often have a higher activation energy.
Leaving Group: Ensure you have a good leaving group. Tosylates (Ts) or mesylates (Ms) are often better leaving groups than halides.[2]
Potential Cause 2: Unfavorable Ring-Closing Kinetics
While 6-membered rings are thermodynamically stable, the kinetics of ring closure must be favorable. The reaction must be performed under conditions that favor the intramolecular cyclization over intermolecular side reactions (e.g., polymerization).
Troubleshooting Protocol:
High Dilution Conditions: Running the reaction at very low substrate concentrations (e.g., 0.01-0.05 M) will favor the intramolecular pathway. This minimizes the chance of one molecule reacting with another.
Solvent Choice: Polar aprotic solvents like DMSO or DMF can accelerate SN2 reactions.[12]
Q2: I'm attempting an acid-catalyzed cyclization, but I'm getting a complex mixture of products or decomposition. What's going wrong?
Acid-catalyzed cyclizations, such as the Prins reaction, involve carbocationic intermediates, which can be prone to rearrangements and other side reactions.[3]
Potential Cause 1: Carbocation Rearrangement
The initially formed oxocarbenium ion or a subsequent carbocation intermediate may rearrange to a more stable carbocation, leading to undesired constitutional isomers.
Troubleshooting Protocol:
Lewis Acid Choice: Switch to a milder or bulkier Lewis acid. For example, if you are using a strong Lewis acid like TiCl₄, consider trying Sc(OTf)₃ or a milder option like BF₃·OEt₂.[13][14] The choice of Lewis acid can significantly influence the reaction pathway.[4]
Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This can minimize the likelihood of rearrangements.
Potential Cause 2: Side-Chain Exchange and Racemization
In some Prins cyclizations, side-chain exchange reactions can occur, leading to a mixture of products and potential erosion of stereochemical integrity.[3]
Troubleshooting Protocol:
Optimize Acid/Solvent System: The combination of Lewis acid and solvent can be critical. For instance, using BF₃·OEt₂ in acetic acid has been noted to sometimes cause partial racemization.[3] Experiment with different combinations to find one that minimizes these side reactions.
Logical Troubleshooting Flow for Acid-Catalyzed Cyclization
Caption: Example of an orthogonal protecting group workflow.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Intramolecular Williamson Ether Synthesis under High Dilution
This protocol is designed to favor intramolecular cyclization by minimizing intermolecular reactions.
Substrate Preparation: Synthesize the halo-alcohol or tosyl-alcohol precursor. Ensure the material is pure and dry.
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the precursor in anhydrous DMF or DMSO to a final concentration of 0.01 M.
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise over 10-15 minutes.
Safety Note: NaH reacts violently with water. Ensure all glassware is dry and handle under an inert atmosphere. Hydrogen gas is evolved.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
ChemTalk. (2022, October 23). Williamson Ether Synthesis. Available at: [Link]
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]
Fujita, S., Abe, M., Shibuya, M., & Yamamoto, Y. (2015). Intramolecular Hydroalkoxylation of Unactivated Alkenes Using Silane–Iodine Catalytic System. Organic Letters. Available at: [Link]
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
Maier, M. E. (2015). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Molecules. Available at: [Link]
ResearchGate. (n.d.). Catalytic Mitsunobu Reactions: A Critical Analysis of the Current State-of-the-Art. Available at: [Link]
Zhu, C. (2020). Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hyperiones. Nature Communications. Available at: [Link]
Royal Society of Chemistry. (2025, February 17). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Available at: [Link]
Royal Society of Chemistry. (2015, March 16). Recent developments in alkene hydro-functionalisation promoted by homogeneous catalysts based on earth abundant elements: formation of C–N, C–O and C–P bond. Available at: [Link]
Toste, F. D. (2014). Catalytic Asymmetric Hydroalkoxylation of C–C Multiple Bonds: Focus Review. ACS Catalysis. Available at: [Link]
Shenvi, R. A. (2021, February 8). Stereocontrolled Radical Bicyclizations of Oxygenated Precursors Enable Short Syntheses of Oxidized Abietane Diterpenoids. Journal of the American Chemical Society. Available at: [Link]
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Beilstein Journals. (2021, April 29). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Available at: [Link]
Wikipedia. (n.d.). Mitsunobu reaction. Available at: [Link]
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Available at: [Link]
American Chemical Society. (2023, May 23). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Agent. Available at: [Link]
Organic Chemistry Portal. (n.d.). Efficient Intramolecular Hydroalkoxylation/Cyclization of Unactivated Alkenols Mediated by Lanthanide Triflate Ionic Liquids. Available at: [Link]
Organic Chemistry Portal. (n.d.). Williamson Synthesis. Available at: [Link]
American Chemical Society. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Available at: [Link]
ResearchGate. (n.d.). Optimization of the oxirane ring opening reaction in biolubricant base oil production. Available at: [Link]
Wikipedia. (n.d.). Protecting group. Available at: [Link]
Royal Society of Chemistry. (2014, November 28). Intramolecular hydroalkoxylation catalyzed inside a self-assembled cavity of an enzyme-like host structure. Available at: [Link]
ResearchGate. (n.d.). Use of polymers as protecting groups in organic synthesis. III. Selective functionalization of polyhydroxy alcohols. Available at: [Link]
Wiley Online Library. (n.d.). Substrate Photoswitching for Rate Enhancement of an Organocatalytic Cyclization Reaction. Available at: [Link]
National Center for Biotechnology Information. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Available at: [Link]
White Rose eTheses Online. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. Available at: [Link]
ResearchGate. (n.d.). ChemInform Abstract: Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products. Available at: [Link]
Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Available at: [Link]
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Available at: [Link]
MDPI. (2022, November 20). Substrate-Dependent Selectivity in Sc(OTf)3-Catalyzed Cyclization of Alkenoic Acids and N-Protected Alkenamides. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Oxidative Cyclization in Natural Product Biosynthesis. Available at: [Link]
Ashenhurst, J. (2015, June 12). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
ResearchGate. (n.d.). Synthesis of unsymmetrical ethers and transetherification reactions a.... Available at: [Link]
ResearchGate. (n.d.). (PDF) Setting Cyclohexane Stereochemistry with Oxidation. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Handling Hygroscopic Sulfone-Carboxylic Acids
Doc ID: TS-SULF-004 | Last Updated: March 4, 2026
Executive Summary
Sulfone-containing carboxylic acids (e.g., sulfonylacetic acids, 4-(methylsulfonyl)benzoic acid) present a unique handling challenge. The high polarity of the sulfone (
) moiety combined with the hydrogen-bonding capability of the carboxylic acid () creates a "moisture magnet" effect. Inadequate handling leads to rapid water uptake (up to 5-10% w/w within minutes at RH), resulting in stoichiometric errors, erratic reaction yields, and physical degradation (clumping/deliquescence).
This guide provides field-proven protocols to mitigate these risks, ensuring data integrity in drug development and synthesis workflows.
Module 1: Storage & Initial Handling
Objective: Maintain the anhydrous state of the material from the moment of receipt.
The "Dry Chain" Protocol
Upon receipt, do not simply place the bottle on a shelf. These compounds often degrade the seal of standard caps over time due to micro-crystalline creep.
Secondary Containment: Store the primary container inside a vacuum desiccator or a heavy-walled jar containing activated desiccant (Indicating Silica Gel or
).
Seal Reinforcement: Wrap the cap junction with Parafilm® M or electrical tape immediately after every use.
Cold Storage Warning: If stored at
or , never open the bottle until it has equilibrated to room temperature (approx. 3-4 hours). Opening a cold bottle introduces immediate condensation, irreversibly hydrating the surface layer.
Module 2: Weighing & Dispensing (Critical Control Point)
Objective: Transfer accurate mass without incorporating atmospheric moisture.
Method A: The "Weighing by Difference" Technique (Benchtop)
Use this for rapid transfers when an inert atmosphere box is unavailable.
Preparation: Dry a glass weighing bottle and cap in an oven (
) for 1 hour; cool in a desiccator.
Taring: Place the capped weighing bottle containing the bulk sulfone acid on the balance. Tare (Zero) the balance.
Transfer: Remove the bottle from the balance, open it, and dispense the estimated amount into your reaction vessel. Do not do this on the balance pan.
Measurement: Recap the bottle immediately and place it back on the balance. The negative value displayed is the exact mass transferred.
Scientific Rationale: This method isolates the bulk material from the balance's environment and negates the error caused by moisture adsorbing to the weighing boat during the "slow" addition process.
Method B: Inert Gas "Tent" (Glove Bag)
Required for analytical standards or highly sensitive catalysis.
Place the balance and reagents inside a glove bag.
Purge with
or Ar for 15 minutes.
Include an open dish of
inside the bag to scavenge residual moisture.
Weigh normally.
Module 3: Drying & Solvent Removal
Objective: Recover material that has absorbed moisture.
Protocol: Azeotropic Drying vs. Vacuum Oven
Feature
Vacuum Oven Drying
Azeotropic Distillation
Best For
Bulk powder drying
Drying prior to solution-phase reactions
Conditions
, mbar, 12-24h
Reflux with Toluene or Benzene (Dean-Stark)
Risk
Thermal decarboxylation (if -sulfonyl)
Solvation effects
Endpoint
Constant weight ()
Clear distillate
Warning:
-sulfonyl carboxylic acids (e.g., Methylsulfonylacetic acid) can be thermally unstable. Avoid temperatures during drying to prevent decarboxylation.
Module 4: Analytical Quality Control (Karl Fischer)
Objective: Accurately quantify water content to correct stoichiometry.
Issue: Sulfone acids are often sparingly soluble in standard methanol-based Karl Fischer (KF) reagents, leading to incomplete extraction of water and drifting endpoints.
Optimized KF Protocol:
Solvent System: Use a mixture of Methanol:Formamide (2:1) or Methanol:Chloroform (3:1) . The co-solvent improves the solubility of the polar sulfone acid.
Temperature: If solubility remains poor, use a jacketed titration cell at
.
Technique: Use "Back Titration" if the solid dissolves too slowly.
Add excess KF reagent (known titer).
Stir until dissolved.
Back-titrate with a standard water-methanol solution.
Visual Troubleshooting Guides
Figure 1: Decision Logic for Handling Hygroscopic Solids
Caption: Decision matrix for selecting the appropriate handling method based on environmental humidity and experimental sensitivity.
Figure 2: Karl Fischer Troubleshooting Workflow
Caption: Step-by-step troubleshooting for drifting endpoints during water determination in sulfone derivatives.
Frequently Asked Questions (FAQ)
Q1: My solid has turned into a sticky gum. Is it ruined?
Diagnosis: This is deliquescence, where the solid absorbs enough water to dissolve itself.
Resolution: It is likely chemically stable but physically compromised. Dissolve the entire gum in a suitable solvent (e.g., Ethyl Acetate or DCM), dry the organic layer with
, filter, and rotary evaporate. Recrystallize if necessary.[1][2][3]
Q2: Can I use NMR to determine the water content?
Answer: Yes, but with caveats.
Protocol: Dissolve the sample in a dry deuterated solvent (e.g., DMSO-
). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene). Integrate the water peak (approx. 3.33 ppm in DMSO) relative to the standard.
Warning: Ensure the NMR solvent itself is dry; run a blank spectrum of the solvent first.
Q3: Why did my coupling reaction fail despite using "dry" reagents?
Insight: Sulfone carboxylic acids can bring significant "hidden" water into a reaction. If using carbodiimide coupling (EDC/DCC), the water consumes the coupling reagent to form urea, lowering the effective equivalents.
Fix: Always assume 5% water content if the solid was handled on an open bench, or perform a KF titration to adjust stoichiometry.
References
Mettler Toledo. "Karl Fischer Titration: The Guide to Water Determination." Mettler Toledo Analytical Methods. [Link]
Cheng, Y. et al. "Hygroscopic properties of organic compounds." Atmospheric Chemistry and Physics, 2022.[4] [Link]
Org. Synth. "General Procedures for Handling Air-Sensitive and Hygroscopic Reagents." Organic Syntheses. [Link]
A Technical Guide to the Spectroscopic Analysis of 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid: A Comparative Approach
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth analysis of the expected ¹H and ¹³C N...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid, a molecule of interest for its potential applications. In the absence of published experimental spectra for this specific compound, this guide will present a detailed prediction of its NMR data based on established principles and comparative analysis with related structures. Furthermore, we will explore alternative and complementary spectroscopic techniques, offering a holistic perspective on its characterization.
The Compound of Interest: Structure and Significance
4-(Methanesulfonylmethyl)oxane-4-carboxylic acid features a unique combination of a saturated heterocyclic oxane ring, a carboxylic acid, and a methanesulfonyl group. This assembly of functional groups presents a compelling subject for spectroscopic analysis, with each moiety contributing distinct and predictable signatures. Understanding the interplay of these groups is crucial for confirming the molecule's identity and purity.
Molecular Structure:
Caption: Chemical structure of 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid.
¹H and ¹³C NMR Spectral Prediction and Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the carbon-hydrogen framework of organic molecules. The predicted chemical shifts (δ) are influenced by the electronic environment of each nucleus.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to display several key signals corresponding to the different proton environments in the molecule.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Rationale
Carboxylic Acid (-COOH)
10.0 - 13.0
Broad Singlet
The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange[1][2][3].
Oxane Ring Protons (-O-CH₂-)
3.5 - 4.0
Multiplet
Protons on carbons adjacent to the ring oxygen are deshielded due to the electronegativity of oxygen[4].
Oxane Ring Protons (-CH₂-)
1.5 - 2.5
Multiplet
These protons are in a more shielded environment compared to those adjacent to the oxygen.
Methanesulfonylmethyl (-SO₂-CH₂-)
3.2 - 3.6
Singlet
The methylene protons are deshielded by the adjacent electron-withdrawing sulfonyl group[5].
Methanesulfonyl Methyl (-SO₂-CH₃)
2.9 - 3.3
Singlet
The methyl protons are also deshielded by the sulfonyl group[5].
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule.
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Rationale
Carboxylic Acid (-C OOH)
170 - 185
The carbonyl carbon of a carboxylic acid is significantly deshielded[1][2][6].
Quaternary Carbon (-C -)
45 - 55
This quaternary carbon is attached to several electron-withdrawing groups, leading to a downfield shift.
Oxane Ring Carbons (-O-C H₂-)
65 - 75
Carbons bonded to the electronegative oxygen atom are deshielded[4].
Oxane Ring Carbons (-C H₂-)
25 - 35
These carbons are in a more typical aliphatic region.
Methanesulfonylmethyl (-SO₂-C H₂-)
55 - 65
The carbon is deshielded by the strongly electron-withdrawing sulfonyl group[5].
Methanesulfonyl Methyl (-SO₂-C H₃)
40 - 50
The methyl carbon is also deshielded by the sulfonyl group[5].
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR data for structural confirmation, the following protocol is recommended:
Caption: A generalized workflow for acquiring and processing NMR data.
Comparison with Alternative and Complementary Analytical Techniques
While NMR is paramount for structural elucidation, a multi-technique approach provides a more complete characterization.
High sensitivity, provides molecular formula with high resolution MS.
Isomers can be difficult to distinguish.
X-ray Crystallography
Absolute 3D molecular structure.
Unambiguous structural determination.
Requires a single crystal of sufficient quality.
For 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid, IR spectroscopy would be expected to show a broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹[1]. The S=O stretches of the sulfone group would appear as two strong bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.
High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition. Electrospray ionization (ESI) would likely be the ionization method of choice, and the molecule would be expected to be observed as [M-H]⁻ in negative ion mode or [M+H]⁺ and [M+Na]⁺ in positive ion mode.
Conclusion
The structural characterization of 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid relies on a detailed analysis of its spectroscopic data. Based on established principles, the predicted ¹H and ¹³C NMR spectra exhibit distinct and interpretable signals for each of the functional moieties within the molecule. While NMR spectroscopy provides the most comprehensive information regarding the carbon-hydrogen framework, a synergistic approach utilizing IR and MS is crucial for unambiguous confirmation of the structure and purity. This guide provides a robust framework for researchers to approach the analysis of this and structurally related compounds, ensuring scientific rigor and confidence in their findings.
References
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Spectroscopy of Carboxylic Acids and Nitriles. (2023, November 23). Chemistry LibreTexts. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Abraham, R. J., & Reid, M. (2000). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 38(8), 643-651. [Link]
PubChem. (n.d.). Oxane-4-carboxylic acid. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
PubChem. (n.d.). 4-methanesulfonyloxane-4-carboxylic acid. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. [Link]
20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition. (n.d.). [Link]
Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3247-3260. [Link]
In the high-throughput environment of drug discovery, this tetrahydropyran derivative frequently appears as a metabolic intermediate or a synthetic building block. Its identification is often complicated by the presence of isobaric impurities (structural isomers) and the "silent" nature of the sulfone group in UV detection.
This guide provides a definitive LC-MS/MS fragmentation strategy to unambiguously identify 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid. Unlike generic spectral libraries, we focus on the mechanistic causality of fragmentation, allowing you to distinguish this specific regioisomer from alternatives like 4-(methanesulfonyl)oxane-4-acetic acid.[1]
Experimental Protocol: The Self-Validating System
To ensure reproducible fragmentation, the following acquisition parameters are recommended. This protocol is designed to be self-validating: if the Diagnostic Control Ions (Section 3) are not observed, the collision energy (CE) ramp must be adjusted.
Carboxylic acids ionize 10-50x more efficiently in negative mode; ESI(+) is used only for structural confirmation of the sulfone moiety.[1]
Column
C18 Core-Shell (e.g., Kinetex 2.6µm), 2.1 x 50mm
Retains polar acidic species; core-shell provides sharper peaks for isomer separation.[1]
Mobile Phase A
0.1% Formic Acid in Water
Low pH suppresses silanol activity; essential for sharp peak shape of the acid.[1]
Mobile Phase B
Acetonitrile
Preferred over MeOH for lower backpressure and distinct solvation of sulfones.[1]
Collision Energy
Ramp: 15 - 35 eV
A ramp is critical.[1] Low eV preserves the molecular ion; high eV forces the sulfone cleavage.
Source Temp
350°C
Sulfones are thermally stable; high temp aids desolvation of the polar acid group.[1]
Fragmentation Analysis: The Mechanistic Pathway
The identification relies on two distinct pathways: the Decarboxylation Pathway (ESI-) and the Side-Chain Ejection Pathway (ESI+) .[1]
ESI(-) Negative Mode: The Quantitation Pathway
In negative mode, the deprotonated molecule [M-H]- (m/z 221) is the precursor.[1] The fragmentation is dominated by the stability of the resulting carbanion/radical after neutral loss.
Primary Fragment (Base Peak): m/z 177.06 (Loss of CO₂).[1]
Mechanism:[2][3] The carboxylic acid at the quaternary C4 position is sterically crowded. Decarboxylation is extremely facile, relieving steric strain.[1]
Mechanism:[2][3] Following decarboxylation, the tetrahydropyran ring often undergoes cross-ring cleavage (Retro-Diels-Alder type), losing the sulfone side chain and parts of the ring.
ESI(+) Positive Mode: The Structural Confirmation Pathway
Positive mode is less sensitive but provides "fingerprint" detail about the sulfone group.
Precursor: m/z 223.06 [M+H]+
Diagnostic Fragment 1: m/z 205.05 (Loss of H₂O).[1]
Mechanism:[2][3] Standard loss from the carboxylic acid group.[1]
Diagnostic Fragment 2: m/z 130.06 (Loss of Methanesulfonylmethyl group).[1]
Mechanism:[3] Inductive cleavage of the C-C bond between the ring and the exocyclic methylene. The charge remains on the oxane ring (stabilized by the ether oxygen), ejecting the neutral CH3-SO2-CH2 radical/molecule (93 Da). This is the key differentiator from isomers.
Visualization: Fragmentation Pathways
The following diagram illustrates the specific bond cleavages and resulting m/z values.
Figure 1: Mechanistic fragmentation pathways in Positive and Negative ESI modes.
Comparison Guide: Target vs. Alternatives
The primary challenge is distinguishing the target from its regioisomer , 4-(Methanesulfonyl)oxane-4-acetic acid (where the CH₂ is on the acid side, not the sulfone side).
CRITICAL: The target loses the CH2-SO2-Me group (93 Da).[1] The isomer loses the SO2-Me group (79 Da) directly attached to the ring.[1]
Retention Time
Earlier (More Polar)
Later (Less Polar)
The target's acid is directly on the ring (sterically hindered, less solvation), often eluting slightly earlier on C18.
Neutral Loss Scan
Constant Neutral Loss of 93 Da
Constant Neutral Loss of 79 Da
Use CNL scans on a Triple Quad for definitive screening.
Decision Workflow
Use this logic gate to confirm identity during data processing.
Figure 2: Logical decision tree for distinguishing the target from its closest structural isomer.
References
PubChem. (n.d.).[1] 4-(methanesulfonylmethyl)oxane-4-carboxylic acid (Compound).[1] National Library of Medicine.[1] Retrieved from [Link][1]
Klagkou, K., et al. (2003).[1] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
Holčapek, M., et al. (2008).[1] Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. Retrieved from [Link]
High-Resolution IR Spectroscopy of Functionalized Oxanes: Diamond ATR vs. KBr Transmission
Oxanes (tetrahydropyrans) are privileged scaffolds in modern drug discovery. Functionalizing these cyclic ethers with sulfone ( ) or carboxylic acid ( ) groups drastically alters their pharmacokinetics, solubility, and b...
Author: BenchChem Technical Support Team. Date: March 2026
Oxanes (tetrahydropyrans) are privileged scaffolds in modern drug discovery. Functionalizing these cyclic ethers with sulfone (
) or carboxylic acid () groups drastically alters their pharmacokinetics, solubility, and binding affinities. For analytical chemists and drug development professionals, Infrared (IR) spectroscopy serves as the frontline technique for structural validation.
However, analyzing these specific functional groups on an oxane ring presents a distinct analytical challenge: severe spectral overlap and moisture interference . This guide objectively compares the performance of Diamond Attenuated Total Reflectance (ATR-FTIR) against classic Transmission FTIR (KBr pellet) to determine the optimal workflow for characterizing these complex building blocks.
Vibrational Mechanics & The Analytical Challenge
To understand why instrument selection matters, we must first examine the physical causality behind the IR absorptions of these functional groups.
The Carboxylic Acid Group: The
moiety is characterized by a highly intense stretch between 1710 and 1760 cm⁻¹[1]. More importantly, the stretch appears as a distinctively broad, "messy" band spanning 2500 to 3300 cm⁻¹[2]. This extreme broadening occurs because carboxylic acids typically exist as strongly hydrogen-bonded dimers in the solid state, creating a wide distribution of bond strengths and corresponding vibrational energies[2].
The Sulfone Group: Sulfones exhibit two highly diagnostic, strong absorption bands: an asymmetric stretch (
) at 1290–1350 cm⁻¹ and a symmetric stretch () at 1120–1160 cm⁻¹[3].
The Oxane Ring: The primary skeletal feature of the tetrahydropyran ring is the asymmetric
ether stretch, which occurs strongly around 1080–1150 cm⁻¹[4].
The Core Challenge: The symmetric
stretch (~1140 cm⁻¹) directly competes and overlaps with the oxane stretch (~1100 cm⁻¹). Furthermore, the broad stretch of the carboxylic acid is highly susceptible to interference from ambient moisture, a notorious problem when using hygroscopic matrices like KBr[5].
IR signal origins in functionalized oxanes highlighting the critical C-O-C and SO2 spectral overlap.
Technology Comparison: Diamond ATR vs. KBr Transmission
Choosing between ATR and Transmission FTIR requires balancing spectral fidelity against sample integrity.
Transmission FTIR (KBr Pellet): This classic method relies on dispersing the sample in an IR-inactive potassium bromide matrix[5]. Because the IR beam passes entirely through the bulk sample, it adheres perfectly to the Beer-Lambert law, offering superior sensitivity for trace components[6]. However, KBr is highly hygroscopic. The inevitable absorption of atmospheric water introduces a massive artifact peak at ~3400 cm⁻¹, which can completely obscure the critical carboxylic
stretch.
Diamond ATR-FTIR: Attenuated Total Reflectance utilizes an evanescent wave that penetrates only a few micrometers into the sample[7]. Because it requires no KBr matrix, it completely eliminates moisture artifacts, preserving the true profile of the carboxylic acid dimer. However, ATR spectra suffer from a physical phenomenon: the penetration depth (
) is directly proportional to the wavelength[5]. Consequently, high-wavenumber peaks (like the stretch at 3000 cm⁻¹) appear artificially weaker compared to low-wavenumber peaks (like the oxane stretch at 1100 cm⁻¹).
Quantitative Data Summary
Table 1: Characteristic IR Peaks of Functionalized Oxanes
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Intensity / Shape
Carboxylic Acid
Stretch
2500 – 3300
Strong, exceptionally broad
Carboxylic Acid
Stretch
1710 – 1760
Strong, sharp
Sulfone
Asymmetric Stretch
1290 – 1350
Strong
Sulfone
Symmetric Stretch
1120 – 1160
Strong
Oxane Ring
Asymmetric Stretch
1080 – 1150
Strong (Overlaps with Sym. )
Table 2: Performance Comparison for Oxane Derivatives
Parameter
Diamond ATR-FTIR
Transmission (KBr Pellet)
Sample Preparation
None (Direct application)
High (Grinding, pressing)
COOH Resolution
Excellent (No moisture artifacts)
Poor (Obscured by KBr water absorption)
Trace Sulfone Detection
Moderate (Shallow penetration)
Excellent (Deep bulk transmission)
Spectral Artifacts
Peak intensity drops at high wavenumbers
Baseline drift from light scattering
Self-Validating Experimental Protocols
To ensure scientific integrity, every spectroscopic measurement must include internal causality checks. Below are the optimized protocols for analyzing functionalized oxanes.
Protocol A: Diamond ATR-FTIR (Optimized for Carboxy-Oxanes)
Use this method when validating the presence and hydrogen-bonding state of the carboxylic acid group.
System Validation: Clean the diamond crystal with high-purity isopropanol. Run a background scan. Self-Validation: The energy throughput must meet the manufacturer's baseline, and the region around 3000 cm⁻¹ must be perfectly flat.
Sample Application: Deposit 1–2 mg of the neat functionalized oxane powder directly onto the center of the diamond crystal.
Pressure Optimization: Lower the ATR anvil. Monitor the live spectrum. Causality Check: Increase pressure until the oxane
peak (~1100 cm⁻¹) reaches an optimal absorbance of 0.2 – 0.8 AU. Inadequate pressure causes poor optical contact, resulting in a "dead" spectrum with high noise[8].
Measurement & Correction: Acquire 32 scans at 4 cm⁻¹ resolution. Apply an "ATR Correction" algorithm in the software to mathematically compensate for the wavelength-dependent penetration depth, restoring the relative intensity of the
stretch.
Protocol B: Transmission KBr Pellet (Optimized for Sulfone-Oxanes)
Use this method when attempting to resolve the subtle shoulder of the symmetric
stretch from the oxane stretch.
Matrix Validation: Press a pellet of pure, oven-dried KBr. Run a transmission scan. Self-Validation: If transmission at 3400 cm⁻¹ is <95%, the KBr is too wet. Discard and re-dry the matrix at 110°C overnight[5].
Preparation: In an agate mortar under an infrared heat lamp (to prevent ambient moisture absorption), gently grind 1–2 mg of the oxane sample with 200 mg of validated KBr.
Pressing: Transfer the fine powder to a pellet die. Apply a vacuum for 1 minute to remove trapped air, then press at 10 tons for 2 minutes. Causality Check: Trapped air causes severe Mie scattering, leading to a sloping baseline at high wavenumbers.
Measurement: Place the transparent pellet in the beam path and acquire 32 scans at 4 cm⁻¹ resolution.
Workflow comparison of ATR vs. KBr transmission for analyzing moisture-sensitive oxane derivatives.
Conclusion & Decision Matrix
For modern pharmaceutical analysis of functionalized oxanes, Diamond ATR-FTIR is the superior primary technique . Its ability to analyze samples without introducing a hygroscopic matrix makes it indispensable for accurately characterizing the broad
stretch of carboxylic acid derivatives.
However, if the analytical goal is to deconvolute the highly overlapping oxane
stretch (~1100 cm⁻¹) and the sulfone symmetric stretch (~1140 cm⁻¹) in trace amounts, KBr Transmission remains the gold standard due to its adherence to the Beer-Lambert law and superior signal-to-noise ratio in the fingerprint region.
References
LibreTexts Chemistry. "20.9: Spectroscopy of Carboxylic Acids and Nitriles". URL:[Link]
The Journal of Physical Chemistry C - ACS Publications. "Infrared Spectroscopy Studies on Stability of Dimethyl Sulfoxide for Application in a Li–Air Battery". URL:[Link]
Kintek Press. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?". URL:[Link]
AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy". URL:[Link]
Specac Ltd. "FTIR: Transmission vs ATR spectroscopy". URL:[Link]
A Comparative Guide to HPLC Method Development for the Purity Quantification of 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) strategies for the accurate purity determination of 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid. Designed for re...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) strategies for the accurate purity determination of 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the scientific rationale behind methodological choices, ensuring the development of a robust, accurate, and reliable analytical method.
Introduction: The Analytical Challenge
4-(Methanesulfonylmethyl)oxane-4-carboxylic acid is a molecule that presents several distinct challenges for analytical chromatographers. Its structure, featuring a saturated oxane ring, a carboxylic acid, and a sulfone group, results in:
High Polarity: The combination of ether, carboxyl, and sulfone functional groups makes the molecule highly polar, leading to poor retention on traditional reversed-phase columns.[1][2]
Ionizable Nature: The carboxylic acid moiety (an acidic functional group) means its charge state, and therefore its chromatographic behavior, is highly dependent on the mobile phase pH.[3]
Lack of a Strong UV Chromophore: The absence of aromatic rings or extensive conjugation means the molecule absorbs poorly in the UV spectrum, complicating detection and quantification with standard photodiode array (PDA) or UV detectors.
Potential Chirality: The tertiary carbon to which both the carboxylic acid and the methanesulfonylmethyl group are attached is a chiral center. For enantiomerically pure drug substances, a chiral separation method is often required.[4]
Addressing these challenges requires a systematic approach to method development, comparing various chromatographic modes to select the most suitable system for purity analysis. This guide will compare three primary HPLC techniques: Reversed-Phase (RP-HPLC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Mixed-Mode Chromatography (MMC) .
The Method Development Workflow: A Strategic Approach
Effective method development follows a logical progression from understanding the analyte to validating the final procedure. The goal is to achieve adequate resolution of the main peak from all potential impurities with good peak shape and sensitivity in a reasonable runtime.
Caption: A logical workflow for HPLC method development.
Comparative Analysis of Separation Modes
The choice of stationary phase and mobile phase (the separation mode) is the most critical factor in achieving a successful separation.[1]
Reversed-Phase (RP-HPLC): The Conventional Approach
RP-HPLC, which separates molecules based on hydrophobicity using a non-polar stationary phase and a polar mobile phase, is the most common chromatographic technique.[5][6]
Principle of Separation: Analytes are retained through hydrophobic interactions between their non-polar regions and the stationary phase (e.g., C18). More polar compounds interact weakly and elute earlier.[5]
Causality of Experimental Choices:
Challenge: Due to its high polarity, 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid will exhibit very little or no retention on a standard C18 column, often eluting in the void volume.[2]
Mobile Phase pH: To maximize retention for this acidic analyte, the mobile phase pH must be kept low (e.g., pH 2-3), at least two pH units below the analyte's pKa. This suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and increasing its interaction with the stationary phase.[1][3]
Stationary Phase Selection: Standard C18 columns can suffer from "phase collapse" in the highly aqueous mobile phases needed for polar analytes.[7] Therefore, "aqueous stable" or polar-endcapped C18 columns are necessary. These phases have modifications that prevent the alkyl chains from matting down, ensuring reproducible retention.[2]
Ion-Pairing: An alternative is to use an ion-pairing reagent (e.g., a quaternary ammonium salt) in the mobile phase. This reagent pairs with the ionized analyte, forming a neutral, more hydrophobic complex that is better retained. However, ion-pairing reagents are often non-volatile, making the method incompatible with Mass Spectrometry (MS), and can be difficult to remove from the column.[3][8]
Hydrophilic Interaction Liquid Chromatography (HILIC): The Polar-Friendly Alternative
HILIC is an ideal technique for separating highly polar and hydrophilic compounds that are poorly retained in RP-HPLC.[9][10]
Principle of Separation: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a water-miscible organic solvent (typically >70% acetonitrile).[9] A water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer. Elution is achieved by increasing the water content (the strong solvent) in the mobile phase.[11]
Causality of Experimental Choices:
Stationary Phase: An amide- or diol-based HILIC phase is often a good starting point for acidic compounds, as they offer hydrogen bonding and dipole-dipole interactions without the strong ionic repulsion that can occur on a bare silica surface.[10]
Mobile Phase: The mobile phase typically consists of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate). These volatile buffers are crucial for controlling pH and ionic strength while maintaining MS compatibility.[9] For an acidic analyte, a slightly acidic buffer can ensure consistent ionization and good peak shape.
Sample Diluent: A critical consideration in HILIC is the sample solvent. Injecting a sample dissolved in a strong solvent like pure water can cause significant peak distortion. The sample should ideally be dissolved in the mobile phase or a solvent with a high organic content to minimize this "solvent effect".[11]
Mixed-Mode Chromatography (MMC): The Best of Both Worlds
MMC columns possess stationary phases with two or more distinct functionalities, such as reversed-phase (e.g., C18) and ion-exchange (e.g., anion or cation exchange) groups.[12][13]
Principle of Separation: This dual functionality allows for the simultaneous separation of compounds based on both hydrophobicity and charge. For 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid, a mixed-mode column combining reversed-phase and anion-exchange (RP-WAX or RP-SAX) would be highly effective.[13] The analyte can be retained by both hydrophobic interactions and ionic interactions between the deprotonated carboxylic acid and the positively charged anion-exchange sites.
Causality of Experimental Choices:
Tunable Selectivity: MMC offers exceptional flexibility. Retention can be finely tuned by adjusting mobile phase parameters like organic solvent percentage, pH, and buffer concentration.[14] For example, increasing the buffer concentration will increase ionic competition and decrease retention from the ion-exchange mechanism, while changing the organic content affects the reversed-phase retention.[15]
MS Compatibility: MMC provides strong retention for ionic compounds without the need for non-volatile ion-pairing reagents, making it highly compatible with MS detection.[12][14]
Peak Shape: The ion-exchange functionality often leads to excellent peak shapes for charged analytes, which can be prone to tailing on conventional RP columns.[12]
Caption: Comparison of HPLC separation mechanisms.
Detector Selection: Seeing the Unseen
Given the poor UV absorbance of the target analyte, an alternative detection method is mandatory.
Charged Aerosol Detector (CAD): This is a universal detector that measures charge imparted to aerosol particles of the analyte after nebulization and solvent evaporation. Its response is relatively uniform for non-volatile compounds, irrespective of chemical structure, making it excellent for purity analysis where impurity response factors may be unknown.
Mass Spectrometry (MS): An MS detector provides mass information, offering unparalleled specificity and sensitivity. It is the gold standard for impurity identification and can easily quantify the target analyte at very low levels. For method development, MS is invaluable for tracking and identifying unknown peaks.
For routine quality control, CAD is a robust and cost-effective choice. For impurity profiling and in-depth investigations, LC-MS is superior.
Experimental Protocols and Performance Comparison
Below are starting protocols for each of the three discussed modes. These are designed as initial screening conditions and would require further optimization.
Experimental Protocols
Protocol 1: Polar-Endcapped Reversed-Phase HPLC
Column: Polar-endcapped C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Gradient: 5% B for 2 min, 5-30% B over 15 min, hold at 30% B for 3 min.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detector: CAD or MS
Injection Volume: 5 µL
Sample Diluent: 95:5 Water:Acetonitrile
Protocol 2: HILIC
Column: Amide-based HILIC, 150 x 4.6 mm, 3.5 µm
Mobile Phase A: 95:5 Acetonitrile:Water w/ 10 mM Ammonium Acetate, pH 5.0
Mobile Phase B: 50:50 Acetonitrile:Water w/ 10 mM Ammonium Acetate, pH 5.0
Gradient: 0% B for 2 min, 0-40% B over 15 min, hold at 40% B for 3 min.
Column: C18 with embedded weak anion-exchange ligands, 150 x 4.6 mm, 3.5 µm
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 6.5
Mobile Phase B: Acetonitrile
Gradient: 10% B for 1 min, 10-60% B over 20 min.
Flow Rate: 1.0 mL/min
Column Temperature: 40 °C
Detector: CAD or MS
Injection Volume: 5 µL
Sample Diluent: 50:50 Water:Acetonitrile
Comparative Data Summary
The following table summarizes the expected performance of each method for the analysis of 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid, based on established chromatographic principles.
Performance Parameter
RP-HPLC (Polar-Endcapped)
HILIC
Mixed-Mode (RP/AEX)
Rationale
Retention Factor (k')
Low (< 2)
High (> 5)
Moderate to High (Tunable)
RP struggles with polar analytes; HILIC and MMC are designed for them.
Resolution (Rs)
Potentially Poor
Good to Excellent
Excellent
HILIC and MMC offer orthogonal selectivity, improving separation of polar impurities.
Peak Shape (Tailing Factor)
Fair to Good
Good
Excellent
The ion-exchange mechanism in MMC often yields highly symmetric peaks for acids.[12]
MS Compatibility
Good (with volatile acids)
Excellent (volatile buffers)
Excellent (volatile buffers)
All can be MS-compatible, but RP may require non-ideal conditions.
Method Robustness
Moderate
Moderate to High
High
HILIC can be sensitive to water content. MMC is often very robust to small changes.
Simplicity
High
Moderate
Moderate
RP is the most straightforward; HILIC and MMC require more careful mobile phase control.
Method Validation: Ensuring Trustworthiness
Once an optimal method is developed, it must be validated to ensure it is fit for its intended purpose. Validation is performed according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[16][17] The United States Pharmacopeia (USP) General Chapter <621> provides further guidance on chromatography.[18][19]
Key validation parameters include:
Specificity: The ability to definitively assess the analyte in the presence of impurities, degradants, and matrix components.[20]
Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specific range.[21]
Accuracy: The closeness of the measured value to the true value, often assessed by spike/recovery experiments.[21]
Precision: The agreement between a series of measurements, assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.[20]
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[17]
Robustness: The method's ability to remain unaffected by small, deliberate variations in parameters like mobile phase pH, column temperature, and flow rate.[17]
Conclusion and Recommendations
While a modified Reversed-Phase method can potentially be developed, it is likely to suffer from low retention and robustness issues.
Hydrophilic Interaction Liquid Chromatography (HILIC) presents a much stronger alternative, specifically designed for retaining and separating this type of polar molecule. It offers excellent MS compatibility and good resolving power.
However, for the comprehensive purity analysis of 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid, Mixed-Mode Chromatography (RP/Anion-Exchange) is the most highly recommended strategy. It combines the benefits of multiple retention mechanisms, offering:
Superior retention and resolving power for the polar, acidic parent compound and its potential impurities.
Exceptional flexibility to fine-tune selectivity by adjusting multiple mobile phase parameters.
Excellent peak shapes and MS compatibility without the need for ion-pairing reagents.[14]
By investing development time in a mixed-mode method, laboratories can achieve a highly robust, reliable, and scientifically sound analytical procedure for ensuring the quality and purity of this challenging analyte.
References
Title: 〈621〉CHROMATOGRAPHY - USP.
Title: Understanding the Latest Revisions to USP <621>
Source: Agilent
URL
Title: USP 621 Changes
Source: Element Lab Solutions
URL
Source: U.S.
Title: Mixed-Mode Chromatography and Stationary Phases
Source: SIELC Technologies
URL
Title: Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns
Source: Agilent
URL
Title: Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis
Source: MDPI
URL
Source: I.B.S.
Title: ICH and FDA Guidelines for Analytical Method Validation
Source: Lab Manager
URL
Title: Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De
Source: TCI Chemicals
URL
Title: ICH Guidelines for Analytical Method Validation Explained
Source: AMSbiopharma
URL
Title: A Strategy for Developing HPLC Methods for Chiral Drugs
Source: LCGC International
URL
Title: A Review of Column Developments for Supercritical Fluid Chromatography
Source: LCGC North America
URL
Title: HPLC Method Development
Source: SlideShare
URL
Title: What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?
Title: What is Supercritical Fluid Chromatography (SFC) Chromatography?
Title: Development of Supercritical Fluid Chromatography Techniques
Source: Longdom Publishing
URL
Title: Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS
Source: Chromatography Today
URL
Title: Quality Guidelines
Source: ICH
URL
Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples
Source: PMC
URL
Title: Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt
Source: ResearchGate
URL
Title: Development of a simple method for quantitation of methanesulfonic acid at low ppm level using hydrophilic interaction chromatography coupled with ESI-MS
Source: ResearchGate
URL
Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals
Source: American Pharmaceutical Review
URL
Validating the stability of the methanesulfonylmethyl group under acidic conditions
This guide provides a rigorous technical validation of the Methanesulfonylmethyl (MsM) group, focusing on its unique stability profile under acidic conditions. Unlike standard acetal-based protecting groups (e.g., MOM, T...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a rigorous technical validation of the Methanesulfonylmethyl (MsM) group, focusing on its unique stability profile under acidic conditions. Unlike standard acetal-based protecting groups (e.g., MOM, THP) which are acid-labile, the MsM group utilizes the electron-withdrawing power of the sulfone moiety to resist acid hydrolysis, offering a critical orthogonal strategy for complex molecule synthesis.
Executive Summary
The Methanesulfonylmethyl (MsM) group (
) is a specialized hydroxyl protecting group. While structurally related to the Methoxymethyl (MOM) ether, its chemical behavior is diametrically opposed. The MsM group is highly stable to acidic conditions —including strong mineral acids and Lewis acids—that would rapidly cleave MOM or THP ethers. Conversely, it is labile to basic conditions , undergoing cleavage via -elimination. This guide validates this orthogonal stability profile, providing mechanistic insights and experimental protocols for researchers requiring acid-robust protection strategies.
Mechanistic Principles of Stability
To understand the MsM group's utility, one must contrast its electronic properties with standard acetals.
The MOM/THP Failure Mode (Acid Lability): Standard acetals rely on the oxygen lone pair to stabilize the oxocarbenium ion intermediate during acid hydrolysis.
Pathway:
.
The MsM Solution (Acid Stability): The sulfone group (
) is strongly electron-withdrawing. It destabilizes any adjacent positive charge, effectively shutting down the formation of the oxocarbenium ion intermediate required for acid hydrolysis.
The MsM Deprotection (Base Lability): The electron-withdrawing sulfone acidifies the adjacent methylene protons (
in DMSO, lower in this specific ether arrangement). Strong bases can deprotonate this position, triggering a -elimination that releases the free alcohol, formaldehyde, and methanesulfinate.
Visualizing the Stability Mechanism
Figure 1: Mechanistic divergence of the MsM group. The sulfone prevents acid hydrolysis (top path) but facilitates base-promoted elimination (bottom path).
Comparative Performance Analysis
The following table contrasts MsM with industry-standard alternatives. Note the inverse stability profile compared to MOM/THP.
Feature
MsM (Methanesulfonylmethyl)
MOM (Methoxymethyl)
THP (Tetrahydropyranyl)
Benzyl (Bn)
Structure
Cyclic Acetal
Acid Stability
High (Stable to TFA, HCl, )
Low (Cleaved by dilute acid)
Low (Cleaved by dilute acid)
High
Base Stability
Low (Cleaved by strong base)
High (Stable to LDA, BuLi)
High (Stable to LDA, BuLi)
High
Reduction
Variable (Stable to , labile to Na/Hg)
High (Stable to , LAH)
High (Stable to , LAH)
Low (Cleaved by )
Primary Use
Protecting alcohols during acidic steps
Protecting alcohols during basic steps
General low-cost protection
Permanent protection
Experimental Validation Protocols
The following protocols are designed to self-validate the stability claims.
Protocol A: Introduction of the MsM Group
Causality: We use
(generated in situ or pre-prepared) with a base to displace the chloride.
Mechanism:[1][2][3][4] The base removes the acidic proton (
to sulfone). The electrons collapse to kick out the alkoxide ().
Result: Rapid conversion to the free alcohol (
).
Strategic Application Workflow
Use this decision tree to determine when to deploy MsM over MOM/THP.
Figure 2: Decision matrix for selecting MsM. It is the ideal choice when the molecule must survive acid but can tolerate base later.
References
Bernstein, Z., & Ben-Ishai, D. (1977). "Amidoalkylation of aromatics with N-methanesulfonyl- and N-tosyl- chloromethylamides." Tetrahedron, 33(8), 881-883. (Foundational chemistry on sulfone-stabilized electrophiles).
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd ed. Wiley-Interscience. (Definitive source on stability profiles of acetal vs. sulfone protecting groups).
Wade, P. A., et al. (1982). "Sulfonyl-stabilized carbanions." Journal of Organic Chemistry. (Mechanistic backing for the acidity of the methylene protons in MsM).
BenchChem Technical Support. (2025). "Stability of Sulfonyl-based Protecting Groups." (Confirmation of acid stability/base lability profiles).
Topic: Comparative Analysis of Synthetic Routes for 4-Substituted Tetrahydropyran-4-Carboxylic Acids
This guide provides a comparative analysis of synthetic routes for 4-substituted tetrahydropyran-4-carboxylic acids , a critical scaffold in medicinal chemistry (e.g., for conformationally restricted amino acids and meta...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comparative analysis of synthetic routes for 4-substituted tetrahydropyran-4-carboxylic acids , a critical scaffold in medicinal chemistry (e.g., for conformationally restricted amino acids and metabolic blockers).
Executive Summary & Strategic Selection
The synthesis of 4-substituted tetrahydropyran-4-carboxylic acids revolves around constructing a quaternary carbon center at the 4-position of the pyran ring. The choice of route depends heavily on the nature of the substituent (
) and the scale of production.
Route A (Malonate Diester Strategy): The industrial gold standard for 4-alkyl/aryl derivatives. It utilizes the "Malonic Ester Synthesis" logic, offering high scalability and safety but involves multiple steps (Cyclization
Alkylation Hydrolysis Decarboxylation).
Route B (Direct
-Lithiation): A shorter, laboratory-scale route for 4-alkyl derivatives starting from commercially available esters/nitriles. It requires cryogenic conditions (LDA, C) and is less robust for large-scale manufacturing.
Route C (Bucherer-Bergs): The exclusive route for 4-amino derivatives (e.g., unnatural amino acids).
Route D (Cyanohydrin/Epoxide): Best suited for 4-hydroxy or 4-hydroxymethyl derivatives.
Decision Matrix: Selecting the Right Route
Caption: Decision tree for selecting the optimal synthetic pathway based on substituent type and operational scale.
Detailed Comparative Analysis
Route A: The Malonate Diester Strategy (The "Classic" Route)
This is the most robust method for generating 4-alkyl/aryl substituted acids. It relies on the double alkylation of diethyl malonate to form the pyran ring, followed by a second alkylation to install the substituent.
Mechanism: Double nucleophilic substitution (
) followed by saponification and thermal decarboxylation.
Key Advantage: The intermediate diethyl tetrahydropyran-4,4-dicarboxylate is a "privileged intermediate." The two ester groups activate the 4-position, allowing alkylation under mild conditions (NaH/DMF or NaOEt/EtOH) without the need for cryogenic bases like LDA.
Decarboxylation: Heat neat or in high-boiling solvent (e.g.,
C) to remove one carboxyl group.
Route B: Direct
-Lithiation (The "Short" Route)
Ideal for medicinal chemistry discovery ("MedChem") where speed is prioritized over process safety.
Mechanism: Deprotonation of commercially available ethyl tetrahydropyran-4-carboxylate or 4-cyanotetrahydropyran using a strong, non-nucleophilic base (LDA or LiHMDS) at
C, followed by electrophile trapping.
Key Challenge: The mono-ester is less acidic (
) than the diester (). Incomplete deprotonation can lead to self-condensation (Claisen) side products.
This is the standard method for synthesizing 4-aminotetrahydropyran-4-carboxylic acid , a non-natural amino acid used in peptide mimetics.
Mechanism: Condensation of tetrahydropyran-4-one with potassium cyanide and ammonium carbonate to form a spiro-hydantoin, which is then hydrolyzed.
Stereochemistry: In substituted pyranones (e.g., 2-methyl), this reaction is highly stereoselective, typically placing the amino group equatorial (thermodynamic control).
Experimental Protocols
Protocol 1: Synthesis of 4-Methyltetrahydropyran-4-carboxylic Acid (Route A)
Target: Robust, scalable preparation of alkyl-substituted acid.
Step 1: Cyclization (Formation of Diester)
To a suspension of NaH (60% in oil, 2.2 equiv) in anhydrous DMF at
C, add diethyl malonate (1.0 equiv) dropwise. Stir for 30 min.
C in a sealed vessel for 24 hours. A white precipitate (spiro-hydantoin) forms.
Filter and wash with water. (Yield: 75-85%).
Hydrolysis: Suspend the hydantoin in 3M NaOH or Ba(OH)2 (saturated). Heat in an autoclave/pressure vessel at
C for 12 hours.
Isolation: Acidify to pH 6 (isoelectric point) to precipitate the amino acid.
Performance Comparison Data
Feature
Route A: Malonate Diester
Route B: Direct -Lithiation
Route C: Bucherer-Bergs
Primary Target
4-Alkyl / 4-Aryl Acids
4-Alkyl Acids (Small Scale)
4-Amino Acids
Starting Material
Diethyl malonate + Bis-chloroethyl ether
Ethyl tetrahydropyran-4-carboxylate
Tetrahydropyran-4-one
Reagents
NaH, DMF, Alkyl Halide, NaOH
LDA, THF, Alkyl Halide
KCN,
Temperature
C to C (Heat required)
C (Cryogenic)
C to C
Overall Yield
40-55% (3 steps)
50-70% (1-2 steps)
60-75% (2 steps)
Scalability
High (Kg scale feasible)
Low (Difficult to scale LDA)
Medium (Cyanide handling)
Safety Profile
Moderate ( gas, thermal decarboxylation)
High Risk (Pyrophoric bases)
High Risk (Cyanide toxicity)
Visual Analysis of Pathways
Reaction Scheme: The Universal Malonate Route (Route A)
Caption: Step-by-step transformation in the Malonate Diester Route, highlighting the critical alkylation and decarboxylation steps.
References
Clarke, H. T., & Murray, H. B. (1930). Tetrahydropyran-4-carboxylic acid.[2][5][6][7][8] Organic Syntheses, 10, 108. (Foundational synthesis of the parent acid).[9]
Munday, L. (1961). Amino-acids of the cyclohexane series. Part I. Journal of the Chemical Society.[10][11] (Detailed study of Bucherer-Bergs vs Strecker stereochemistry).
Jain, N. F., & Masse, C. E. (2006). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis, 20.2.
Knipe, A. C. (1984). The synthesis of 4-substituted tetrahydropyrans. Comprehensive Heterocyclic Chemistry.
Patent US20080306287A1 . Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. (Industrial optimization of the nitrile hydrolysis route).
Executive Summary & Immediate Action 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid is a functionalized heterocyclic building block containing both a carboxylic acid and a sulfone moiety.[1] Proper disposal requires st...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Immediate Action
4-(Methanesulfonylmethyl)oxane-4-carboxylic acid is a functionalized heterocyclic building block containing both a carboxylic acid and a sulfone moiety.[1] Proper disposal requires strict adherence to protocols for sulfur-containing organic acids .[1]
Do NOT mix with strong oxidizers or alkaline waste streams without controlled neutralization.[1]
Primary Disposal Method: High-temperature incineration with flue gas scrubbing (to capture SOₓ emissions).[1]
Chemical Profile & Hazard Identification
Before initiating disposal, validate the chemical identity and associated hazards.[1] While specific data for this exact homolog may be limited, its functional groups dictate the safety profile based on Structure-Activity Relationships (SAR).
Corrosive to mucous membranes; incompatible with bases.[1]
GHS Classification
Warning
H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Waste Code
Non-RCRA Listed (typically)
Manage as Hazardous Waste (Characteristic: Corrosivity/Toxic) .
Critical Safety Note: The sulfone group (
) is generally stable, but upon thermal decomposition (incineration), it releases sulfur oxides ().[1] Disposal facilities must be notified of the sulfur content to ensure proper scrubbing.[1]
Pre-Disposal Handling & Segregation
Effective disposal begins at the bench.[1] Improper segregation is the leading cause of waste-stream accidents.[1]
Waste Stream Segregation[1][2][3]
Stream A (Solid Waste): Contaminated gloves, weighing boats, and paper towels.[1]
Stream B (Liquid Waste - Mother Liquor): Solvents containing the compound (e.g., DCM, Ethyl Acetate).[1]
Stream C (Pure Compound): Expired or excess solid reagent.[1]
Solubilization (Optional but recommended for liquids): If the waste is already in solution, ensure the solvent is compatible with the facility's organic waste stream (e.g., non-halogenated vs. halogenated).[1]
Manifesting:
Chemical Name: 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid
The following diagram outlines the decision-making process for segregating and treating this specific chemical waste.
Figure 1: Decision tree for the segregation and disposal of sulfone-containing organic acids.
Regulatory Compliance & Transport
When preparing this chemical for off-site transport (e.g., via a waste contractor like Clean Harbors or Veolia), strict adherence to DOT (Department of Transportation) or ADR (European Agreement) regulations is mandatory.[1]
Shipping Description (Generic Recommendation)
Since a specific UN number may not exist for this exact research chemical, use the "Not Otherwise Specified" (N.O.S.) classification based on its acidic nature.[1][3]
Packing Group: III (assuming moderate danger based on similar carboxylic acids)[4]
Label: Corrosive
Environmental Impact[1][2][8]
Sulfur Content: The sulfone moiety necessitates incineration at facilities equipped with wet scrubbers to prevent the release of sulfur dioxide (SO₂), a precursor to acid rain [1].[1]
Water Hazard: Do not allow entry into drains or watercourses.[1] The acidity can disrupt local pH, and the organic load contributes to Chemical Oxygen Demand (COD).
Emergency Procedures
Scenario
Immediate Action
Eye Contact
Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][2][3][5] Consult a physician (H319).
Skin Contact
Wash with plenty of soap and water.[1][2][3] If irritation persists, seek medical advice (H315).
Inhalation
Move to fresh air.[1][3][6] If breathing is difficult, administer oxygen (H335).[1]
Fire
Use water spray, alcohol-resistant foam, dry chemical, or Carbon Dioxide (CO₂).[1] Warning: Combustion produces toxic fumes (SOₓ, CO).[1]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[1]
Sigma-Aldrich. (n.d.).[1] Safety Data Sheet for Generic Organic Acids. (Referenced for general organic acid handling protocols).[1]
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management System: Identification and Listing of Hazardous Waste. [1]
PubChem. (n.d.).[1] Compound Summary for Tetrahydropyran-4-carboxylic acid (Analog). [1]
A Senior Application Scientist's Guide to Handling 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid: Personal Protective Equipment and Safe Operations
This guide provides a detailed protocol for the safe handling of 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As a no...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a detailed protocol for the safe handling of 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As a novel or specialized chemical, specific safety data may not be extensively published. Therefore, this document synthesizes information from the safety profiles of structurally similar compounds and the known hazards associated with its core functional groups—a carboxylic acid and a methanesulfonyl moiety—to establish a robust and cautious operational plan. Our approach is grounded in the principle of anticipating hazards to ensure the highest level of safety for all laboratory personnel.
Hazard Assessment: An Analog-Based Approach
Without a specific Safety Data Sheet (SDS) for 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid, we must infer its potential hazards from closely related structures. The primary analogs considered are 4-methanesulfonyloxane-4-carboxylic acid and methanesulfonic acid itself, which provide insight into the potential for irritation, corrosivity, and toxicity.
Hazard Statement
Description
Common in Analogs
H302
Harmful if swallowed
✓
H314 / H315
Causes severe skin burns and eye damage / Causes skin irritation
Suspected of damaging fertility or the unborn child
✓ (Methanesulfonic Acid)
H290
May be corrosive to metals
✓ (Methanesulfonic Acid)
This table synthesizes data from multiple sources[1][2][3][4]. The presence of both acidic and sulfonyl groups suggests that a cautious approach, assuming the potential for skin, eye, and respiratory irritation, is scientifically justified.
Based on this analysis, the compound should be handled as, at minimum, an irritant to the skin, eyes, and respiratory system, and potentially harmful if swallowed. The more severe hazards of methanesulfonic acid, such as causing severe burns and suspected reproductive toxicity, should be considered as a worst-case scenario to guide PPE selection and handling procedures[1].
Core Safety Principle: The Hierarchy of Controls
Before detailing PPE, it is crucial to implement more effective safety controls. PPE is the last line of defense.
Engineering Controls : All work involving 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid, especially handling the solid/powder form, must be conducted within a certified chemical fume hood.[3] This is non-negotiable. The fume hood contains vapors and fine particulates, preventing inhalation, which is a primary route of exposure.[4] An eye wash station and safety shower must be immediately accessible.[5]
Administrative Controls : Access to areas where this compound is used should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide.
Personal Protective Equipment (PPE) Protocol: A Step-by-Step Guide
Proper selection and use of PPE are critical for preventing direct contact with the chemical.
Step 1: Eye and Face Protection
Rationale : Due to the high risk of serious eye irritation or damage, standard safety glasses are insufficient.[1][4]
Protocol :
Wear chemical safety goggles that provide a full seal around the eyes, conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[6]
When handling larger quantities (>10g) or if there is a significant risk of splashing, supplement the goggles with a full-face shield. The face shield protects the entire face from splashes but does not provide a seal against vapors, hence it must be worn with goggles.[7]
Step 2: Skin and Body Protection
Rationale : The compound is expected to cause skin irritation and potentially burns upon contact.[1][2] Contaminated clothing must be removed immediately.[8]
Protocol :
Gloves : Wear nitrile gloves as a minimum standard. Nitrile provides good resistance against a broad range of chemicals.
Glove Inspection : Before each use, visually inspect gloves for any signs of degradation, discoloration, or punctures.
Double Gloving : For procedures involving significant quantities or prolonged handling, wearing two pairs of nitrile gloves is recommended. This provides a buffer if the outer glove is compromised.
Immediate Removal : If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly with soap and water, and don a new pair. Do not reuse disposable gloves.[9]
Lab Coat : A flame-resistant lab coat with long sleeves and a fully fastened front is mandatory. Cuffs should be snug around the wrist.
Additional Protection : For large-scale operations, consider a chemically resistant apron and sleeve covers. Ensure legs and feet are fully covered with long pants and closed-toe shoes.[10]
Step 3: Respiratory Protection
Rationale : As the compound may cause respiratory irritation and is likely a powder, inhaling dust particles is a significant risk.[2][4]
Protocol :
Primary Control : All handling of the solid should be done in a chemical fume hood to minimize airborne particles.[3]
When Required : If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill clean-up, respiratory protection is required.
Respirator Type : A NIOSH-approved N95 dust mask may be sufficient for incidental exposure to low levels of powder. For higher-risk tasks, a half-mask or full-face respirator with P100 (particulate) and organic vapor cartridges is necessary.[9] All respirator use requires prior medical clearance and a formal fit test.
Safe Handling and Disposal Workflow
The following workflow integrates the PPE protocol into the entire lifecycle of the chemical in the lab.
Caption: Safe Handling Workflow for 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid.
Operational Steps
Receiving : When the chemical arrives, inspect the container for any damage or leaks before accepting the package.
Storage : Store the container in a cool, dry, well-ventilated area away from incompatible materials such as strong bases.[11] The storage area should be clearly labeled and secured. Keep the container tightly closed.[6]
Weighing and Transfer :
Perform all weighing and transfers inside a chemical fume hood.
To minimize dust, use a micro-spatula and handle the container gently. Avoid pouring the powder from a height.
Close the container immediately after use.
Disposal :
Dispose of all waste, including contaminated gloves, wipes, and empty containers, in accordance with local, state, and federal regulations.
Label waste containers clearly with the full chemical name.
Immediate and correct response is vital in an emergency.
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.[7]
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation.[9] Seek immediate medical attention.
Ingestion : Do NOT induce vomiting.[8] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Spill :
Evacuate the immediate area.
Wearing full PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material like sand or vermiculite.[6]
Carefully sweep or scoop the material into a labeled, sealed container for chemical waste disposal.[12]
Clean the spill area thoroughly with a suitable decontaminating agent.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle 4-(Methanesulfonylmethyl)oxane-4-carboxylic acid, ensuring personal safety and the integrity of their work.
References
Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]